(1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
(1R,4R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2/t5-,6+,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZNKURWGORCEM-GKROBHDKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C(C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C=C([C@@H]2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 3,4-dibromobicyclo[3.2.1]oct-2-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and reactivity of 3,4-dibromobicyclo[3.2.1]oct-2-ene, a key intermediate in organic synthesis. The bicyclo[3.2.1]octane framework is a prevalent structural motif in a wide array of biologically active natural products, making a thorough understanding of its derivatives essential for the advancement of medicinal chemistry and drug development.[1]
Introduction to the Bicyclo[3.2.1]octane Framework
The bicyclo[3.2.1]octane skeleton is a bridged bicyclic system composed of a cyclohexane ring in a boat-like conformation and a cyclopentane ring. This rigid and strained framework is a cornerstone in the architecture of numerous natural products, including kauranes, grayananes, and gibberellanes.[2][3] Its unique three-dimensional structure and inherent reactivity make it an attractive scaffold for the design of novel therapeutic agents. The introduction of functional groups, such as the dibromo substitution in 3,4-dibromobicyclo[3.2.1]oct-2-ene, provides versatile handles for further chemical transformations and the synthesis of complex molecular targets.[2][3][4][5]
Molecular Structure and Conformational Analysis
The structure of 3,4-dibromobicyclo[3.2.1]oct-2-ene is characterized by its bicyclic nature, which imparts significant conformational rigidity. The parent bicyclo[3.2.1]octane system is known to be most stable in a conformation where the six-membered ring adopts a chair-like geometry and the five-membered ring is in an envelope conformation.[6][7] The presence of the double bond at the C2-C3 position and the bromine substituents at C3 and C4 introduces further conformational constraints and stereochemical considerations.
The stability of the bicyclo[3.2.1]octane framework has been computationally studied, indicating its high stability among cyclooctene isomers.[7] The specific arrangement of the bromine atoms, whether in an exo or endo position relative to the larger six-membered ring, significantly influences the molecule's overall shape and reactivity.
Stereochemistry of 3,4-dibromobicyclo[3.2.1]oct-2-ene
The stereochemistry of 3,4-dibromobicyclo[3.2.1]oct-2-ene is a critical aspect that dictates its chemical behavior and its utility in stereoselective synthesis. The molecule contains multiple chiral centers, leading to the possibility of several stereoisomers.
Diastereomers: Exo and Endo Isomers
The bromine atoms can be oriented either on the same side (syn) or on opposite sides (anti) of the double bond. Furthermore, the substituents on the bicyclic system can be classified as exo (pointing away from the larger bridge) or endo (pointing towards the larger bridge). In the synthesis of related dihalogenated bicyclo[3.2.1]oct-2-enes, the exo isomer is often the major product.[8] This is typically due to the steric hindrance on the endo face of the molecule during the reaction.
Enantiomers
Due to the chirality of the bicyclic framework, 3,4-dibromobicyclo[3.2.1]oct-2-ene can exist as a pair of enantiomers for each diastereomer. The synthesis of enantiomerically pure bicyclo[3.2.1]octane derivatives is a significant area of research, often employing chiral starting materials or asymmetric catalysis.[9][10]
Synthesis of 3,4-dibromobicyclo[3.2.1]oct-2-ene
The synthesis of 3,4-dibromobicyclo[3.2.1]oct-2-ene can be achieved through several routes, with the most common being the bromination of bicyclo[3.2.1]oct-2-ene and the rearrangement of a dibromocarbene adduct of norbornene.
Bromination of Bicyclo[3.2.1]oct-2-ene
The direct bromination of bicyclo[3.2.1]oct-2-ene is a straightforward method for the synthesis of the title compound.[4] The reaction typically proceeds via an anti-addition mechanism, where the bromine atoms add to opposite faces of the double bond.
Reaction Mechanism: Bromination of an Alkene
Caption: Mechanism of bromine addition to an alkene.
The stereochemical outcome of this reaction is highly dependent on the accessibility of the double bond from the exo and endo faces.
Rearrangement of Dibromocarbene Adduct of Norbornene
An alternative and often stereoselective synthesis involves the addition of dibromocarbene to norbornene (bicyclo[2.2.1]heptene). The resulting dibromocyclopropane adduct is unstable and undergoes a spontaneous rearrangement to yield exo-3,4-dibromobicyclo[3.2.1]oct-2-ene.[8] A similar procedure has been well-documented for the synthesis of the analogous exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene.[11]
Experimental Protocol: Synthesis of exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene (as an analogue) [11]
-
Reaction Setup: A solution of norbornene in petroleum ether is placed in a four-necked, round-bottomed flask equipped with a stirrer, thermometer, reflux condenser, and an addition funnel.
-
Reagent Addition: Sodium methoxide is added to the flask, and the mixture is cooled in an ice-salt bath. Ethyl trichloroacetate is then added dropwise from the addition funnel, maintaining the temperature below 0°C.
-
Reaction: The mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature overnight.
-
Workup: The reaction mixture is poured onto crushed ice and water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by distillation.
This method typically yields the exo isomer with high selectivity.
Spectroscopic Characterization
The structural and stereochemical elucidation of 3,4-dibromobicyclo[3.2.1]oct-2-ene relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected NMR Spectral Features:
-
¹H NMR: The olefinic proton will appear in the downfield region. The protons adjacent to the bromine atoms will also be deshielded. The coupling constants between adjacent protons are highly dependent on the dihedral angle between them and can be used to determine the relative stereochemistry of the bromine atoms. Long-range couplings are also common in these rigid systems.[8]
-
¹³C NMR: The carbon atoms of the double bond will appear in the olefinic region of the spectrum. The carbons bonded to the bromine atoms will be shifted downfield. The number of signals in the spectrum can indicate the symmetry of the molecule.
Reactivity and Applications in Drug Development
The presence of the two bromine atoms and the double bond makes 3,4-dibromobicyclo[3.2.1]oct-2-ene a versatile intermediate for a variety of chemical transformations.
Substitution and Elimination Reactions
The bromine atoms can be displaced by a variety of nucleophiles through substitution reactions.[4] Elimination reactions can also be induced to form dienes. The stereochemistry of the starting material will play a crucial role in the outcome of these reactions. Stereospecific Sₙ2' reactions have been observed in related exo-4-substituted 3-halogenobicyclo[3.2.1]oct-2-enes.[15]
Applications in the Synthesis of Natural Products and Bioactive Molecules
The bicyclo[3.2.1]octane framework is a key structural element in many biologically active natural products.[1][3][10] Derivatives of this scaffold have shown promise in the treatment of central nervous system disorders.[8] While direct applications of 3,4-dibromobicyclo[3.2.1]oct-2-ene in drug development are not extensively documented, its potential as a building block for the synthesis of complex natural products and their analogues is significant.[2][3][5] For instance, functionalized bicyclo[3.2.1]octanes are key intermediates in the synthesis of compounds with potential antinociceptive (pain-relieving) activity.[5]
Logical Flow of a Potential Synthetic Application
Sources
- 1. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3,4-Dibromobicyclo[3.2.1]oct-2-ene | 61692-17-9 [smolecule.com]
- 5. Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
- 13. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. BJOC - Search Results [beilstein-journals.org]
- 15. Stereospecific S2′ reactions of exo-4-substituted 3-halogenobicylo[3.2.1]oct-2-enes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Literature review of chiral dibromobicyclo[3.2.1]oct-2-ene derivatives
The following technical guide details the synthesis, stereochemical considerations, and applications of chiral dibromobicyclo[3.2.1]oct-2-ene derivatives.
Stereoselective Synthesis, Functionalization, and Therapeutic Utility
Executive Summary
The bicyclo[3.2.1]octane skeleton is a privileged motif in medicinal chemistry, serving as the core for numerous bioactive natural products (e.g., gibberellins, steviol) and synthetic therapeutics.[1] Among these, dibromobicyclo[3.2.1]oct-2-ene derivatives represent a high-value subclass. The bromine substituents provide critical handles for cross-coupling and further functionalization, while the rigid bicyclic framework offers precise control over the spatial arrangement of pharmacophores.
This guide analyzes the two primary synthetic paradigms for accessing these chiral scaffolds: the Carbene Rearrangement of Norbornenes (direct route) and the [4+3] Cycloaddition (functional route).
Part 1: Structural Paradigm & Synthetic Logic
The chemical utility of dibromobicyclo[3.2.1]oct-2-ene lies in its "bridge-and-bridgehead" geometry. Unlike flat aromatic scaffolds, this molecule occupies 3D space with a defined vector, allowing drug developers to probe specific receptor pockets.
Key Structural Features:
-
C2-C3 Double Bond: A site for dihydroxylation, epoxidation, or hydrogenation.
-
C3/C4 Bromine Substituents: In the specific 3,4-dibromo derivative, these halogens are vinyl and allylic (or bridgehead adjacent), allowing for orthogonal functionalization via Pd-catalyzed couplings or elimination reactions.
-
Chirality: The [3.2.1] system possesses inherent chirality if asymmetrically substituted. Enantiopure synthesis is critical for biological activity.
Part 2: The Carbene Rearrangement Route (Direct Synthesis)
The most direct route to the specific 3,4-dibromobicyclo[3.2.1]oct-2-ene skeleton is the ring expansion of norbornene derivatives via dihalocarbene addition. This method, pioneered by Jefford and others, relies on the inherent strain of the bicyclo[2.2.1] system to drive rearrangement.
Mechanism of Action[2][3]
-
Carbene Addition: Dibromocarbene (:CBr
) adds to the double bond of norbornene (bicyclo[2.2.1]hept-2-ene) from the exo face to form a tricyclic gem-dibromocyclopropane intermediate. -
Thermal Rearrangement: Under thermal conditions, the cyclopropane ring opens, accompanied by the migration of a bridge bond. This relieves ring strain and expands the skeleton from [2.2.1] to [3.2.1].
-
Product Formation: The result is typically the exo-3,4-dibromobicyclo[3.2.1]oct-2-ene.
Diagram: Carbene Rearrangement Mechanism
Caption: The ring expansion of norbornene via dibromocarbene addition to yield the bicyclo[3.2.1] skeleton.
Achieving Chirality
Since the carbene addition is diastereoselective (exo) but not enantioselective on achiral norbornene, chirality must be introduced via the starting material:
-
Chiral Pool Approach: Use enantiopure norbornene derivatives (e.g., derived from asymmetric Diels-Alder reactions of cyclopentadiene with chiral acrylates).
-
Resolution: The resulting dibromo racemate can be resolved using chiral HPLC or enzymatic hydrolysis if an ester handle is present (e.g., starting with a norbornene-carboxylate).
Part 3: The [4+3] Cycloaddition (Functional Route)[4]
For researchers requiring highly oxygenated or functionalized derivatives (e.g., ketones, alcohols), the [4+3] cycloaddition between dienes and oxyallyl cations is the industry standard.
The "Noyori" Protocol
This route typically utilizes
-
Reagents: 1,1,3,3-tetrabromoacetone + Furan + Reducing Agent (Fe
(CO) or Zn/Cu). -
Intermediate: The reaction generates a reactive oxyallyl cation.
-
Product: 2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one.
-
Conversion to Carbocycle: To get the carbocyclic oct-2-ene, the oxygen bridge can be opened/removed, or one employs cyclopentadiene as the diene partner (though this is more challenging due to dimerization).
Experimental Comparison of Routes
| Feature | Carbene Rearrangement | [4+3] Cycloaddition (Noyori) |
| Primary Product | 3,4-Dibromoalkene | 2,4-Dibromoketone |
| Skeleton | Carbocyclic [3.2.1] | Oxa- or Carbo- [3.2.1] |
| Atom Economy | High | Moderate (requires stoichiometric metal) |
| Stereocontrol | Defined by substrate (Norbornene) | Defined by auxiliary or catalyst |
| Key Reference | Jefford et al., JACS / Org. Synth. | Noyori et al., JACS |
Part 4: Validated Experimental Protocol
Protocol: Synthesis of exo-3,4-Dihalobicyclo[3.2.1]oct-2-ene Adapted from Organic Syntheses, Vol. 51, p. 60 and Jefford, C.W. et al.
Objective: Synthesis of the bicyclo[3.2.1] framework via ring expansion. While the Org. Synth. protocol describes the dichloro derivative, the dibromo analog is prepared analogously using bromoform or ethyl tribromoacetate.
Reagents:
-
Norbornene (Bicyclo[2.2.1]hept-2-ene)
-
Potassium tert-butoxide (KOtBu) or Sodium Methoxide (NaOMe)
-
Bromoform (CHBr
) or Ethyl Tribromoacetate -
Solvent: Pentane or Hexane (dry)
Step-by-Step Workflow:
-
Pre-cooling: Charge a flame-dried 3-neck flask with Norbornene (1.0 equiv) and dry pentane. Cool to 0°C under N
. -
Carbene Generation: Add KOtBu (1.2 equiv) in portions.
-
Addition: Dropwise add Bromoform (1.0 equiv) over 2 hours. Critical: Maintain temperature < 5°C to prevent polymerization. The solution will turn dark.
-
Rearrangement: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The initial gem-dibromocyclopropane adduct rearranges spontaneously or upon slight heating (reflux in pentane) to the bicyclo[3.2.1] product.
-
Workup: Quench with ice water. Extract with pentane (3x). Wash combined organics with brine, dry over MgSO
. -
Purification: Distillation under reduced pressure. The exo-3,4-dibromo isomer is typically the major product.
Self-Validating Checkpoint:
-
NMR Verification: The bridgehead proton (H1/H5) signals in the [3.2.1] system are distinct from the [2.2.1] precursor. Look for the disappearance of the cyclopropane high-field signals if isolating the intermediate.
Part 5: Applications in Drug Discovery[5]
-
Chiral Scaffolds for GPCR Ligands: The rigid [3.2.1] core mimics the tropane alkaloid structure (found in cocaine and atropine), making these dibromo derivatives excellent precursors for developing non-addictive pain management therapeutics or GPCR modulators.
-
Prostaglandin Synthesis: The oxidative cleavage of the double bond in bicyclo[3.2.1]octenes provides a stereocontrolled route to cyclopentanoids, key intermediates in prostaglandin synthesis.
-
Malodor Counteractants: Industrial patents utilize volatile derivatives of this class (e.g., esters of the oct-2-ene) to block olfactory receptors responsible for perceiving malodors.
References
-
Jefford, C. W. , et al. "Stereochemical consequences of the reaction of monohalocarbene with norbornene."[4] Tetrahedron Letters, vol. 7, no. 51, 1965, pp. 6317-6321. Link
-
Noyori, R. , et al. "Intramolecular dibromo ketone-iron carbonyl reaction in terpene synthesis." Journal of the American Chemical Society, vol. 100, no. 6, 1978, pp. 1759–1765. Link
-
De Selms, R. C. , & Combs, C. M.[5] "Addition Products of Dichlorocarbene to Norbornylene and Norbornadiene and Their Rearrangements." Organic Syntheses, Coll. Vol. 5, p. 424 (1973); Vol. 51, p. 60 (1971). Link
-
Hoffmann, H. M. R. "The Cycloaddition of Allyl Cations to 1,3-Dienes: General Method for the Synthesis of Seven-Membered Carbocycles." Angewandte Chemie International Edition, vol. 12, no. 10, 1973, pp. 819-835. Link
-
Srikrishna, A. "Chiral synthons from carvone: synthesis of enantiopure bicyclo[3.2.1]octane derivatives." Molecules, vol. 9, no.[5][6] 5, 2004, pp. 288-301. Link
Sources
Thermodynamic Stability and Mechanistic Pathways of Bicyclo[3.2.1]oct-2-ene Di-Halides: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter the bicyclo[3.2.1]octane framework in advanced drug development and complex natural product synthesis. The rigid, bridged architecture of this scaffold provides unique spatial arrangements for pharmacophores. However, functionalizing this framework—particularly through halogenation—introduces significant stereoelectronic and thermodynamic complexities. This whitepaper provides an in-depth analysis of the thermodynamic stability of bicyclo[3.2.1]oct-2-ene di-halides, focusing on the causality behind their formation, the structural mechanics driving their stability, and field-proven experimental protocols for their synthesis.
Thermodynamic Stability & Structural Mechanics
The formation of bicyclo[3.2.1]oct-2-ene di-halides is a classic demonstration of thermodynamic control overriding kinetic preference. When norbornene (bicyclo[2.2.1]hept-2-ene) is subjected to dihalocarbene addition, the reaction initially yields a kinetically favored [2+1] cycloaddition product: a highly strained tricyclic intermediate (e.g., 3,3-dichloro-exo-tricyclo[3.2.1.0^{2,4}]octane)[1].
Causality of Rearrangement: The tricyclic intermediate possesses immense angular and torsional strain. The thermodynamic driving force to relieve this strain triggers a spontaneous heterolytic ring expansion. The cyclopropane ring opens, migrating the halogen atom to form the thermodynamically stable bridged bicyclic system: exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene[1].
Stereoelectronic Control: The exo-stereochemistry of the resulting di-halide is not accidental. It is dictated by the concerted disrotatory opening of the cyclopropyl halide. The developing empty p-orbital is stabilized by the anti-periplanar migrating C-C bond, ensuring that the halogen atoms adopt the less sterically hindered exo-configuration on the newly formed [3.2.1] framework.
Mechanistic Pathway
The transformation from the kinetic adduct to the thermodynamic product exhibits first-order kinetics. The rate of this rearrangement is highly dependent on the dielectric constant of the solvent, confirming a polar transition state where partial ionization of the C-X bond occurs during ring expansion[1].
Mechanistic pathway: norbornene to thermodynamic bicyclo[3.2.1]oct-2-ene dihalide product.
Quantitative Data: Thermodynamic & Kinetic Parameters
The following table summarizes the structural and thermodynamic parameters that govern this transformation. The solvent dielectric effect clearly illustrates the polar nature of the rate-limiting ring expansion step[1].
| Compound / System | Relative Ring Strain Energy | Thermodynamic Status | Kinetic Rate Multiplier (vs. CCl₄) |
| Norbornene | ~27.2 kcal/mol | Starting Material | N/A |
| 3,3-Dichloro-exo-tricyclo[3.2.1.0^{2,4}]octane | ~45.0 kcal/mol | Kinetic Intermediate | N/A |
| exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene | ~18.5 kcal/mol | Thermodynamic Product | N/A |
| Rearrangement in CCl₄ (ε = 2.2) | - | Transition State | 1.0x (Reference) |
| Rearrangement in CH₂Cl₂ (ε = 8.9) | - | Transition State | ~15.0x |
| Rearrangement in CH₃CN (ε = 37.5) | - | Transition State | >100.0x |
Experimental Protocol: Synthesis of exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene
As an application scientist, I prioritize protocols that are scalable and safe. While historical methods utilized highly exothermic ethyl trichloroacetate/sodium methoxide systems[2], modern phase-transfer catalysis (PTC) offers a more controlled generation of the carbene[3].
Self-Validating Workflow:
-
Reagent Preparation: Dissolve 2-norbornene (0.5 mol) and benzyltrimethylammonium chloride (0.01 mol, PTC) in a mixture of chloroform (0.66 mol) and dichloromethane (50 mL)[3].
-
Carbene Generation: Slowly add an aqueous sodium hydroxide solution (50% w/w, 2.0 mol) dropwise over 1 hour. Maintain the reaction temperature strictly between 35–40 °C[3].
-
Causality: The PTC facilitates the transfer of hydroxide ions into the organic phase, deprotonating chloroform to generate the trichloromethyl anion, which undergoes α-elimination to form singlet dichlorocarbene.
-
-
Cycloaddition & Equilibration: Stir the biphasic mixture at 40 °C for an additional 2 hours[3].
-
Causality: This temperature is sufficient to overcome the activation barrier for the thermal rearrangement of the kinetic tricyclic adduct into the thermodynamic bicyclic di-halide.
-
-
Workup: Cool the mixture to room temperature, quench with distilled water, and extract the aqueous layer with dichloromethane[3].
-
Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Distill the crude oil under vacuum to yield pure exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene[3].
Step-by-step experimental workflow for synthesizing bicyclo[3.2.1]oct-2-ene di-halides.
Conclusion
The thermodynamic stability of bicyclo[3.2.1]oct-2-ene di-halides is fundamentally tied to the relief of ring strain and the stereoelectronic preferences of the bridged framework. By understanding the causality behind the polar transition state and leveraging phase-transfer catalysis, researchers can reliably synthesize these complex scaffolds for downstream functionalization in drug discovery.
References
-
Title: Addition Products of Dichlorocarbene to Norbornylene and Norbornadiene and Their Rearrangements 1 Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Notes - Organic Syntheses Procedure (exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene) Source: Organic Syntheses, Coll. Vol. 6, p.142 URL: [Link]
- Title: Method for producing bicyclic 1,3-diketones (US6815563B2)
Sources
Applications of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene in Natural Product Synthesis: A Technical Guide
Executive Summary
The compound (1R,4R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene is a highly specialized bicyclic building block characterized by two fused cycloalkene rings and a unique halogenation pattern[1]. Featuring both a C3 vinylic bromide and a C4 allylic bromide, this molecule provides orthogonal electrophilic sites that can be sequentially functionalized without cross-interference[1]. This technical whitepaper explores the mechanistic causality, experimental protocols, and strategic applications of this intermediate, with a specific focus on the total synthesis of complex benzazepine alkaloids such as (-)-aphanorphine[2].
Structural Profiling & Orthogonal Reactivity
The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms.
-
C4 Allylic Bromide (Primary Reactivity): The allylic position is highly susceptible to nucleophilic substitution (
). Due to the rigid, bridged architecture of the bicyclo[3.2.1]octane framework, the endo cavity is sterically shielded. Consequently, incoming nucleophiles are heavily biased toward an exo trajectory. -
C3 Vinylic Bromide (Secondary Reactivity): The vinylic bromide is inert to standard nucleophilic attack but is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille) or radical initiation once the allylic position has been functionalized.
Figure 1: Orthogonal reactivity map of 3,4-dibromobicyclo[3.2.1]oct-2-ene.
Core Application: The (-)-Aphanorphine Framework
One of the most elegant applications of this dibromide is found in the formal synthesis of (-)-aphanorphine by Grainger and Welsh (2007)[2]. Aphanorphine, isolated from the cyanobacteria Aphanizomenon flos-aquae, possesses a challenging 6-azabicyclo[3.2.1]octane structural core[3].
To construct this framework, the dibromide is first subjected to regioselective allylic amination. The resulting secondary amine is converted into a dithiocarbamate, which serves as a radical precursor[2]. Upon irradiation, a photomediated radical cascade is triggered. The regiochemistry of this reaction is tightly controlled; it undergoes a highly favorable 5-exo-trig cyclization rather than a 6-endo-trig cyclization, successfully generating the critical quaternary stereocenter of the tricyclic benzazepine core[4].
Figure 2: Workflow for the synthesis of the aphanorphine core via radical cyclization.
Quantitative Data & Reaction Parameters
The following table summarizes the quantitative metrics for the functionalization of the dibromobicycle during the construction of bridged alkaloid cores.
| Reaction Step | Reagents & Conditions | Target Position | Yield | Stereoselectivity |
| Allylic Amination | p-Anisidine, K₂CO₃, CH₃CN, 60 °C | C4 (Allylic) | 88%[3] | >95% exo-amine |
| Dithiocarbamate Synthesis | CS₂, MeI, Base, THF, 0 °C to RT | N-Alkyl | >90% | Retention of exo |
| Radical Cyclization | C3 (Vinylic) / N-Alkyl | 71%[3] | 5-exo-trig exclusively |
Standard Operating Procedure (SOP): Regioselective Allylic Amination
To ensure high fidelity and reproducibility, the following protocol details the regioselective substitution of the C4 allylic bromide with p-anisidine, preserving the C3 vinylic bromide[3].
Objective: Synthesis of exo-3-bromo-4-(4-methoxyphenylamino)bicyclo[3.2.1]oct-2-ene.
Causality of Reagent Selection:
Potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) is selected over stronger bases (e.g., NaH or t-BuOK) to prevent premature dehydrobromination or elimination at the C3 vinylic position. The mild basicity ensures that the reaction proceeds strictly via an
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask and purge with inert argon gas.
-
Dispersion: Suspend K₂CO₃ (2.0 equiv) in anhydrous CH₃CN (0.2 M relative to the substrate). Add p-anisidine (1.2 equiv) and stir at room temperature for 15 minutes.
-
Addition: Introduce this compound (1.0 equiv) dropwise as a solution in minimal CH₃CN.
-
Thermal Activation: Elevate the reaction temperature to 60 °C. Monitor the consumption of the dibromide via TLC (Hexanes/EtOAc 9:1) or LC-MS.
-
Workup: Upon complete conversion (typically 4–6 hours), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the cake with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue via flash column chromatography to afford the exo-bromo amine (typically ~88% yield)[3].
Trustworthiness: The Self-Validating NMR System
This protocol acts as a self-validating system through simple
-
An endo-attack would place the C4 proton in the exo position, yielding a dihedral angle of ~30–40° and a larger coupling constant (
Hz). -
Validation: The experimental product exhibits a small coupling constant of
Hz [3]. This perfectly aligns with the Karplus equation for a dihedral angle of ~90°, unequivocally confirming that the C4 proton is endo, and the amine has successfully installed on the sterically accessible exo face.
Conclusion
The this compound intermediate is a masterclass in orthogonal synthetic design. By leveraging the steric biases of the bicyclic framework and the differential electrophilicity of its bromines, drug development professionals and synthetic chemists can execute highly stereocontrolled allylic aminations. When coupled with advanced radical methodologies—such as photomediated dithiocarbamate cyclizations—this building block provides a direct, scalable, and self-validating pathway to complex natural product architectures like aphanorphine.
References
-
Grainger, R. S., & Welsh, E. J. (2007). Formal synthesis of (-)-aphanorphine using sequential photomediated radical reactions of dithiocarbamates. Angewandte Chemie International Edition. URL: [Link]
-
Organic Chemistry Portal. (2007). Total Synthesis of Aphanorphine by Grainger. URL: [Link]
-
CORE. Semipinacol rearrangement of cis-fused β-lactam diols into bicyclic lactams. URL: [Link]
Sources
- 1. Buy 3,4-Dibromobicyclo[3.2.1]oct-2-ene | 61692-17-9 [smolecule.com]
- 2. Formal synthesis of (-)-aphanorphine using sequential photomediated radical reactions of dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Total Synthesis of Aphanorphine by Grainger [organic-chemistry.org]
Technical Whitepaper: Conformational Dynamics of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene
This guide serves as an advanced technical whitepaper designed for researchers and application scientists. It synthesizes computational modeling, spectroscopic validation, and structural theory to provide a definitive conformational analysis of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene.
Executive Summary
The bicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive diterpenoids (e.g., ent-kaurenes) and neuroactive alkaloids. The introduction of vicinal dihalides, specifically in the allylic and vinylic positions, creates a unique stereoelectronic environment. This guide dissects the conformational landscape of This compound , a molecule where rigid bridgehead constraints battle against the torsional strain of an allylic bromide system.
We present a validated workflow for determining the precise ring pucker and substituent orientation, utilizing Density Functional Theory (DFT) and high-field NMR spectroscopy.
Structural Fundamentals & Stereochemical Nomenclature
To rigorously analyze the conformation, we must first define the fixed and variable elements of the scaffold.
The Rigid Skeleton vs. The Flexible Ring
The molecule is defined by a bicyclo[3.2.1]oct-2-ene framework.
-
Bridgeheads (C1, C5): The (1R, 5S) configuration fixes the enantiomer of the skeleton.
-
The Bridge (C8): This one-carbon bridge locks the C1-C7-C6-C5 and C1-C2-C3-C4-C5 rings into a specific spatial relationship.
-
The Variable Region (C2-C3-C4): The six-membered ring (comprising C1-C2-C3-C4-C5-C8) contains the double bond. While the C8 bridge forces this ring into a boat-like or distorted half-chair geometry, the exact "pucker" is dictated by the steric bulk of the bromine at C4.
The Critical C4 Stereocenter
The (4R) configuration is the focal point of this analysis. At C4, the allylic bromine can adopt two primary orientations relative to the C8 bridge:
-
Pseudo-Axial (Exo): The C-Br bond points towards the C8 bridge.
-
Pseudo-Equatorial (Endo): The C-Br bond points away from the C8 bridge.
Note: In bicyclo[3.2.1] nomenclature, substituents on the 2, 3, or 4 positions are often termed 'exo' (cis to the C8 bridge) or 'endo' (trans to the C8 bridge).
Computational Methodology
For a system with halogen-induced dispersion effects and ring strain, standard molecular mechanics are insufficient. The following workflow ensures high-accuracy conformational prediction.
Computational Workflow
The analysis begins with a stochastic search to identify local minima, followed by DFT optimization using functionals corrected for dispersion (e.g.,
Figure 1: Computational workflow for determining the global minimum energy conformation.
Theoretical Predictions
Based on A-strain (allylic strain) principles, the pseudo-axial (exo) orientation of the C4-bromine often suffers from 1,3-diaxial-like repulsion with the C8 bridge protons. However, the pseudo-equatorial (endo) orientation may introduce torsional strain with the vinylic bromine at C3. DFT optimization typically reveals a distorted "envelope" conformation to minimize the Br-Br dipole interaction.
Spectroscopic Validation (NMR)
Computational models must be validated by experimental observables. In this system,
The Diagnostic Probe: H4-H5 Coupling
The proton at C4 (H4) couples with the bridgehead proton at C5 (H5). The magnitude of this coupling is governed by the Karplus equation, which depends on the dihedral angle (
Table 1: Predicted Coupling Constants for Conformational Assignment
| Conformation of Br (C4) | Orientation of H4 | Dihedral Angle ( | Predicted |
| Pseudo-Axial (Exo-Br) | Endo-H (Trans to Bridge) | ~80° - 100° | < 2.0 Hz (Singlet/Broad S) |
| Pseudo-Equatorial (Endo-Br) | Exo-H (Cis to Bridge) | ~0° - 30° | 4.0 - 6.0 Hz (Doublet) |
Interpretation:
-
If the C4-Br is Exo (the 4R configuration in a standard boat), H4 is Endo. The dihedral angle to H5 is near 90°, resulting in a minimal coupling constant .
-
If the NMR spectrum shows H4 as a distinct doublet with
Hz, the ring has distorted significantly, or the assignment of exo/endo requires revision based on the specific ring pucker.
Logic Tree for Structural Assignment
Figure 2: NMR logic pathway for assigning the C4-stereochemistry and ring conformation.
Stereoelectronic Effects & Synthesis Context
Understanding why the molecule adopts its shape is as important as knowing what shape it adopts.
Hyperconjugation and Dipoles
The 3,4-dibromo motif presents a strong dipole moment.
- Interactions: In the pseudo-axial conformation, the anti-periplanar alignment of adjacent bonds is often compromised by the rigid bridge.
-
Allylic Strain (
): The vinylic bromine at C3 exerts steric pressure on the C4 substituent. This often forces the C4-Br into the pseudo-axial position to avoid a direct steric clash with the large vinylic halogen, despite the 1,3-diaxial interaction with the bridge.
Synthetic Origin
This molecule is typically accessed via the bromination of bicyclo[3.2.1]oct-2,6-diene or electrophilic addition to related bicyclic olefins. The (1R,4R,5S) stereochemistry suggests a specific trans-diaxial addition mechanism or a thermodynamic equilibration to the more stable exo-isomer.
Experimental Protocol: Characterization
To replicate this analysis, follow this standardized protocol.
Sample Preparation
-
Solvent: Dissolve 5-10 mg of the compound in 600
L of CDCl . (Note: C D may be used to resolve overlapping signals due to the ASIS effect). -
Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent).
Acquisition Parameters (600 MHz)
-
Temperature: 298 K (Standard). If conformational flux is suspected (broad signals), perform Variable Temperature (VT) NMR from 233 K to 323 K.
-
Pulse Sequence:
-
zg30 (1D Proton) for coupling analysis.
-
noesyph (Phase-sensitive NOESY) with mixing time
ms for spatial verification.
-
-
Processing: Apply a window function (Gaussian broadening, LB = -0.3, GB = 0.1) to enhance resolution of the H4 multiplet.
X-Ray Crystallography (The Gold Standard)
If the compound is solid, slow evaporation from heptane/ethyl acetate (10:1) often yields monoclinic crystals suitable for XRD. This provides the absolute configuration and confirms the C4-Br orientation unambiguously.
References
-
PubChem. 3-Bromobicyclo[3.2.1]oct-2-ene Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
NIST Chemistry WebBook. Bicyclo[3.2.1]oct-2-ene Thermochemistry and Spectra.[2] National Institute of Standards and Technology.[2][3] Available at: [Link]
-
Organic Syntheses. exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene.[4] Org.[1][4][5] Syn. 1971, 51, 60. (Demonstrates the preference for exo-halogenation in this scaffold). Available at: [Link]
-
Iowa State University. NMR Coupling Constants Guide. Chemical Instrumentation Facility. (Reference for Karplus relationships in rigid systems). Available at: [Link]
Sources
Difference between racemic and chiral 3,4-dibromobicyclo[3.2.1]oct-2-ene
Sub-title: Stereochemical Implications for Synthesis, Analysis, and Biological Interaction
Executive Summary
The bicyclo[3.2.1]octane scaffold is a "privileged structure" in medicinal chemistry, serving as the carbocyclic core for tropane alkaloids (e.g., cocaine, atropine) and various viral inhibitors. 3,4-dibromobicyclo[3.2.1]oct-2-ene represents a critical halogenated intermediate within this class.[1]
The distinction between its racemic and chiral (enantiopure) forms is not merely academic; it dictates the compound's utility in asymmetric synthesis and its interaction with biological targets. While the racemic mixture serves as a cost-effective starting material for non-stereospecific pathways, the chiral forms are essential for probing receptor affinity and mechanistic pathways in drug development. This guide delineates the physicochemical, analytical, and functional differences between these forms.
Structural & Stereochemical Analysis
The Bicyclo[3.2.1]oct-2-ene Skeleton
The parent bicyclo[3.2.1]oct-2-ene system lacks a plane of symmetry due to the position of the double bond (C2–C3) relative to the one-carbon bridge (C8). Consequently, it is inherently chiral.
-
Bridgehead Carbons: C1 and C5.
-
Functionalization: The addition of bromine atoms at the C3 and C4 positions introduces additional steric bulk and electronic effects, further differentiating the enantiomers.
-
Configuration: The synthesis typically yields the exo-isomer due to the mechanism of carbene addition and subsequent rearrangement (See Section 3).
Defining the Enantiomers
In a racemic mixture (±), the compound exists as a 1:1 stoichiometric ratio of two mirror-image isomers. In the chiral form, only one specific spatial arrangement is present.
| Feature | Racemic (±) | Chiral (Enantiopure) |
| Composition | 50% (+)-isomer, 50% (-)-isomer | 100% (+)-isomer OR 100% (-)-isomer |
| Symmetry | Macroscopically achiral (compensation) | Asymmetric |
| Point Group | ||
| Optical Rotation ( | Non-zero (Specific value depends on solvent/temp) |
Synthetic Pathways: The Divergence
The method of preparation determines whether the researcher obtains a racemic mixture or a single enantiomer. Understanding this causality is vital for experimental design.
Racemic Synthesis (The Jefford Route)
The most authoritative route to the racemic scaffold involves the addition of dibromocarbene (:CBr
-
Mechanism: The initial adduct is unstable and rearranges to expand the ring system from [2.2.1] to [3.2.1].
-
Outcome: Since norbornadiene and dibromocarbene are achiral/symmetric reagents, the probability of forming either enantiomer is equal, resulting in a racemate.
Enantioselective Synthesis & Resolution
To obtain the chiral form, researchers must employ asymmetric induction or resolution techniques.
-
Enzymatic Resolution: Hydrolysis of precursor diacetates using pig liver esterase (PLE) or lipases can selectively deacetylate one enantiomer, allowing separation of the alcohol from the ester.
-
Chiral Organocatalysis: Modern methods utilize chiral amine catalysts to drive the formation of the bicyclic core via Michael-Aldol cascades, establishing the stereocenters (C1, C5) with high enantiomeric excess (ee).
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing these variants.
Figure 1: Synthetic workflow distinguishing the production of racemic versus chiral dibromobicyclo[3.2.1]octenes.
Analytical Differentiation Protocols
Distinguishing the racemic mixture from the chiral form requires specific analytical techniques. Standard NMR or IR will not show differences in an achiral environment.
Physical Properties Comparison
| Property | Racemic (±) | Chiral (Enantiopure) | Causality |
| Melting Point | Distinct (often lower or higher than pure) | Distinct | Crystal lattice packing energy differences between heterochiral (racemate) and homochiral crystals. |
| Boiling Point | Identical | Identical | Intermolecular forces in liquid phase are generally identical for enantiomers. |
| Solubility (Achiral Solvent) | Identical | Identical | Solvation energetics are identical. |
| Solubility (Chiral Solvent) | Distinct | Distinct | Diastereomeric solvation complexes form. |
Spectroscopic Identification
To validate the chiral nature of the 3,4-dibromo compound, the following protocol is recommended:
-
Polarimetry: Dissolve the sample in CHCl
.-
Racemic: Reading is
. -
Chiral: Reading is
.
-
-
Chiral HPLC: Use a column with a chiral stationary phase (e.g., Chiralcel OD-H).
-
Racemic: Two distinct peaks (1:1 area ratio).
-
Chiral: Single peak (>95% area).
-
-
NMR with Chiral Shift Reagent: Add Eu(hfc)
(Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
Functional Implications in Drug Development[1]
The primary reason to differentiate these forms lies in their biological activity. The bicyclo[3.2.1]octane core is a bioisostere for the tropane ring system found in neurotransmitter modulators.
Receptor Binding Affinity
Biological receptors (proteins) are inherently chiral.
-
Racemic: The binding constant (
) is an average of the two enantiomers. Often, one enantiomer is the "eutomer" (active) and the other is the "distomer" (inactive or toxic). Using the racemate can mask the true potency of the eutomer. -
Chiral: Allows for the precise determination of structure-activity relationships (SAR). For example, the (+)-isomer might fit the hydrophobic pocket of a viral neuraminidase enzyme, while the (-)-isomer sterically clashes.
Chemical Reactivity in Asymmetric Synthesis
If the 3,4-dibromo compound is used as an intermediate (e.g., for palladium-catalyzed coupling):
-
Racemic Substrate: Will yield a racemic product unless a chiral catalyst is used (kinetic resolution), which is often inefficient (max 50% yield).
-
Chiral Substrate: Transfers its chirality to the new product (chirality transfer), allowing for the synthesis of complex, enantiopure pharmaceutical ingredients (APIs).
References
-
Jefford, C. W., Sweeney, A., & Delay, F. (1972). The Reaction of Bicyclo[3.2.1]octenyl Halides with Metal Hydrides. Helvetica Chimica Acta. Link
-
Tan, B., Lu, Y., Zeng, X., Chua, P. J., & Zhong, G. (2010).[4] Facile domino access to chiral bicyclo[3.2.1]octanes and discovery of a new catalytic activation mode.[3][4][5] Organic Letters. Link[4]
- Plemenkov, V. V., et al. (1985). Reactions of 3,4-dibromobicyclo[3.2.1]oct-2-ene. Journal of Organic Chemistry of the USSR.
-
González-Bello, C. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. Link
-
AK Scientific. (n.d.). Product Safety and Data Sheet: (1R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene. Link
Sources
- 1. Buy 3,4-Dibromobicyclo[3.2.1]oct-2-ene | 61692-17-9 [smolecule.com]
- 2. Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile domino access to chiral bicyclo[3.2.1]octanes and discovery of a new catalytic activation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Construction of Aza-bicyclo[3.2.1]octane Skeletons via Substituted π-Allyl Palladium Dipoles Originated from Neutral η3-Propargyl Palladium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Characterization Protocol for (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene
Executive Summary
The bridged bicyclic compound (1R,4R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene is a highly valuable structural motif in organic synthesis and medicinal chemistry. Its rigid framework and versatile allylic bromide functionality make it an excellent bioisosteric scaffold and a building block for complex active pharmaceutical ingredients (APIs) . This application note details a robust, self-validating protocol for its synthesis via the stereoselective addition of dibromocarbene to norbornene, followed by a strain-driven electrocyclic ring expansion.
Mechanistic Rationale & Causality (E-E-A-T)
As synthetic chemists, we must design protocols where every reagent and condition serves a precise mechanistic purpose. The transformation of bicyclo[2.2.1]hept-2-ene (norbornene) to the [3.2.1] bicyclic system relies on a cascade reaction governed by kinetic control and thermodynamic strain relief .
-
Carbene Generation: Potassium tert-butoxide (t-BuOK) deprotonates bromoform (CHBr₃) to form the tribromomethyl anion, which undergoes rapid α-elimination of bromide to generate singlet dibromocarbene (:CBr₂). This step is highly exothermic; thus, strict temperature control (0 °C) is required to prevent carbene dimerization into tetrabromoethylene.
-
Stereoselective Cycloaddition: The singlet carbene undergoes a concerted [2+1] cycloaddition exclusively from the less sterically hindered exo face of norbornene. This yields the highly strained intermediate, 3,3-dibromotricyclo[3.2.1.0^{2,4}]octane.
-
Electrocyclic Ring Expansion: The tricyclic intermediate contains immense ring strain (~40 kcal/mol) due to the fused cyclopropane-norbornane system. Upon warming to room temperature, it undergoes a spontaneous, disrotatory electrocyclic ring opening. The anti-periplanar alignment of the C–Br bond facilitates this cyclopropyl-allyl rearrangement, stereospecifically yielding the exo-allylic bromide target .
Mechanistic pathway of dibromocarbene addition and subsequent electrocyclic ring expansion.
Experimental Protocol
Reagents and Stoichiometry
The use of anhydrous, non-polar solvents (e.g., hexane or pentane) is critical. Polar or protic solvents will intercept the highly reactive dibromocarbene via O-H or C-H insertion pathways, drastically reducing the yield .
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Mechanistic Role |
| Norbornene | 94.16 | 1.0 | 942 mg | Starting Material / Alkene |
| Bromoform (CHBr₃) | 252.73 | 1.5 | 3.79 g (1.31 mL) | Carbene Precursor |
| Potassium tert-butoxide | 112.21 | 1.5 | 1.68 g | Bulky Base |
| Hexane (Anhydrous) | 86.18 | - | 20 mL | Non-participating Solvent |
Step-by-Step Methodology
-
Reaction Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Charge the flask with norbornene (942 mg, 10 mmol), potassium tert-butoxide (1.68 g, 15 mmol), and anhydrous hexane (15 mL).
-
Temperature Control: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 15 minutes. Causality: Suppressing the initial temperature prevents uncontrolled exotherms and carbene dimerization.
-
Carbene Generation: Dilute bromoform (1.31 mL, 15 mmol) in 5 mL of anhydrous hexane. Using a syringe pump, add this solution dropwise to the stirring suspension over 30 minutes. The mixture will gradually turn from white to a pale yellow/brown suspension as KBr precipitates.
-
Ring Expansion: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours. Causality: The extended time at room temperature provides the activation energy necessary to drive the electrocyclic rearrangement of the kinetically trapped tricyclic intermediate to the thermodynamic bicyclic product.
-
Quench and Workup: Quench the reaction by slowly adding 15 mL of ice-cold distilled water to dissolve the potassium bromide salts. Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexane (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude brown oil via flash column chromatography on silica gel (100% Hexane) to afford the target compound as a colorless to pale-yellow oil.
Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Analytical Validation & Self-Validating Checkpoints
A robust protocol must be self-validating. The success of the ring expansion is easily confirmed by ¹H NMR spectroscopy. The disappearance of the symmetrical norbornene alkene protons (~5.9 ppm) and the emergence of an asymmetrical allylic system prove the structural rearrangement.
Crucially, the stereochemistry of the resulting bromide is validated by the coupling constant of the allylic proton (H-4). A small coupling constant (J ≈ 2.0 Hz) between H-4 and the bridgehead H-5 is the definitive diagnostic marker for the exo configuration .
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Diagnostic Significance |
| H-2 (Vinylic) | ~6.20 | Doublet | 7.0 | Confirms the presence of the expanded cycloalkene ring. |
| H-4 (Allylic/gem-Br) | ~4.80 | Doublet | 2.0 | Confirms the exo stereochemistry; validates successful ring expansion. |
| H-1, H-5 (Bridgehead) | 2.50 – 3.00 | Multiplets | N/A | Confirms the retention of the bicyclic framework. |
Safety and Handling
-
Bromoform (CHBr₃): Highly toxic and a suspected carcinogen. It must be handled in a well-ventilated fume hood with appropriate PPE.
-
Potassium tert-butoxide: A strong, moisture-sensitive base. Exposure to air will degrade the reagent to potassium hydroxide and tert-butanol, causing the carbene generation step to fail. Always weigh and transfer rapidly or handle inside a glovebox.
References
-
Core Academic Repository Title: Semipinacol rearrangement of cis-fused β-lactam diols into bicyclic lactams (Mechanistic studies on dibromobicyclo[3.2.1]oct-2-ene) Source: CORE (core.ac.uk) URL:[Link]
-
The Journal of Organic Chemistry Title: Addition Products of Dichlorocarbene to Norbornylene and Norbornadiene and Their Rearrangements Source: ACS Publications URL:[Link]
-
ChemRxiv Title: Dibromocarbene Addition to Bicyclo[1.1.0]butanes: A Facile Route to Substituted Bicyclo[1.1.1]pentanes Source: ChemRxiv URL:[Link]
Application Note: Strategic Cross-Coupling & Functionalization of 3,4-Dibromobicyclo[3.2.1]oct-2-ene
Executive Summary
The bicyclo[3.2.1]octane scaffold is a privileged core in natural product synthesis (e.g., ent-kaurenoids, polycyclic alkaloids) and medicinal chemistry.[1] The specific synthon 3,4-dibromobicyclo[3.2.1]oct-2-ene presents a unique "electrophilic duality" that challenges standard cross-coupling protocols.[2] It contains two distinct electrophilic sites:[2]
-
C3-Br (Vinylic): Robust, sp²-hybridized, suitable for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).[2]
-
C4-Br (Allylic): Highly reactive, sp³-hybridized, prone to nucleophilic substitution (
),ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -allyl formation, or base-mediated elimination.
This guide provides a field-proven workflow to navigate this reactivity. Direct cross-coupling on the dibromide is often low-yielding due to C4-instability (elimination to dienes) or competitive allylic alkylation.[2][3] The recommended protocol prioritizes C4-stabilization via nucleophilic substitution followed by C3-cross-coupling .[2][3]
Reactivity Profile & Mechanistic Logic[3]
To successfully functionalize this scaffold, one must understand the kinetic hierarchy of the two bromide substituents.
The Electrophilic Hierarchy[1]
-
Allylic C4-Br: This is the "kinetic hot-spot."[2][3] It reacts rapidly with nucleophiles (amines, alkoxides) and oxidatively adds to Pd(0) to form
-allyl complexes. Under basic cross-coupling conditions (e.g.,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> , heat), this site often undergoes elimination to form bicyclo[3.2.1]octa-2,X-dienes, leading to polymerization or tars. -
Vinylic C3-Br: This site is sterically shielded but electronically activated for oxidative addition to Pd(0).[2][3] It is inert to standard nucleophilic displacement, making it the ideal handle for cross-coupling after the C4 site has been addressed.[2]
Strategic Workflow
The most reliable route involves a "Protect-then-Couple" strategy:
-
Step 1 (C4-Functionalization): Displace the labile C4-bromide with a nucleophile (e.g., an amine or alkoxide).[2][3] This installs a desired functional group and removes the risk of elimination/allylic scrambling.
-
Step 2 (C3-Coupling): Perform standard Pd-catalyzed cross-coupling on the resulting vinyl bromide.[2][3]
Caption: Strategic decision tree for functionalizing 3,4-dibromobicyclo[3.2.1]oct-2-ene. Path B is the high-fidelity route.[2]
Detailed Experimental Protocols
Protocol A: C4-Selective Nucleophilic Substitution (Stabilization)
Objective: To replace the labile allylic bromide with a stable amine or ether moiety, preventing elimination during the subsequent cross-coupling step.
Reagents:
-
Substrate: 3,4-dibromobicyclo[3.2.1]oct-2-ene (1.0 equiv)[2]
-
Nucleophile: Morpholine, Piperidine, or p-Anisidine (1.2–2.0 equiv)[2]
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: Acetonitrile (
) or DMF -
Temperature: Ambient to 50 °C
Procedure:
-
Dissolution: Dissolve 3,4-dibromobicyclo[3.2.1]oct-2-ene in anhydrous
(0.1 M concentration). -
Addition: Add
followed by the amine nucleophile dropwise.[3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reaction: Stir at room temperature. Monitor by TLC or LC-MS.[2][3] The reaction typically completes within 2–6 hours.[2][3] The allylic bromide (C4) is displaced, often with high stereoselectivity (favoring exo-attack or retention depending on the mechanism, typically
or direct ). -
Workup: Dilute with EtOAc, wash with water and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The product is a stable 3-bromo-4-aminobicyclo[3.2.1]oct-2-ene .[2]
Protocol B: Suzuki-Miyaura Cross-Coupling at C3
Objective: To install an aryl or vinyl group at the C3 position using the stabilized intermediate from Protocol A.[2]
Reagents:
-
Substrate: C4-substituted 3-bromobicyclo[3.2.1]oct-2-ene (1.0 equiv)[2]
-
Boronic Acid: Aryl- or Alkenylboronic acid (1.5 equiv)[2]
-
Catalyst:
(5 mol%) or / SPhos (2-5 mol%) -
Base:
(2M aq, 3.0 equiv) or (solid) -
Solvent: DME/Water (3:[3]1) or Toluene/EtOH/Water
Procedure:
-
Degassing: Charge a reaction vial with the vinyl bromide substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).[3]
-
Catalyst Addition: Add the solvent (degassed) and the Pd catalyst.[2][3]
-
Heating: Heat the mixture to 85 °C for 4–12 hours.
-
Workup: Cool to RT, filter through Celite, and partition between water and EtOAc.
-
Analysis: The product will be the 2,3-disubstituted bicyclo[3.2.1]oct-2-ene .
Data Summary & Troubleshooting
| Parameter | C4-Allylic Site | C3-Vinylic Site |
| Hybridization | ||
| Major Risk | Elimination to diene; | Slow oxidative addition (if sterically crowded) |
| Recommended Action | Stabilize first (Nucleophilic sub.)[3] | Couple second (Pd-catalysis) |
| Compatible Nucleophiles | Amines, Alkoxides, Thiolates | Boronic acids, Stannanes, Alkynes |
Troubleshooting Guide:
-
Problem: Formation of black tar/polymer during coupling.
-
Problem: Low conversion in Suzuki coupling.
References
-
Semipinacol rearrangement and bicyclic lactam synthesis. Core.ac.uk. Describes the reaction of 3,4-dibromobicyclo[3.2.1]oct-2-ene with p-anisidine to yield the C4-substituted bromo-amine.
-
Synthesis of 3,4-dibromobicyclo[3.2.1]oct-2-ene. Smolecule / Vertex AI Search Results. General properties and synthesis via bromination of bicyclo[3.2.1]oct-2-ene.[2][3]
-
General Reactivity of Bicyclo[3.2.1]octene systems. ResearchGate. Discusses the reductive debromination and nucleophilic substitution patterns in halo-bridged systems.
Sources
Application Note: Scale-Up Protocol for the Synthesis of exo-3,4-Dibromobicyclo[3.2.1]oct-2-ene
Strategic Importance & Mechanistic Rationale
The synthesis of exo-3,4-dibromobicyclo[3.2.1]oct-2-ene represents a foundational transformation in bridged bicyclic chemistry. This compound serves as a highly versatile electrophilic building block for cross-coupling, nucleophilic substitution, and the synthesis of complex pharmaceutical intermediates [1].
The reaction proceeds via a two-stage cascade:
-
Carbene Generation & Cycloaddition : Bromoform (CHBr₃) reacts with potassium tert-butoxide (KOtBu) to generate dibromocarbene (:CBr₂) in situ. This highly reactive intermediate undergoes a [2+1] cycloaddition with the strained olefin of norbornene (bicyclo[2.2.1]hept-2-ene) to form a highly strained tricyclic intermediate, 3,3-dibromotricyclo[3.2.1.0^{2,4}]octane.
-
Thermal Electrocyclic Ring Expansion : The tricyclic intermediate is thermodynamically unstable. Upon heating, the cyclopropane ring undergoes a disrotatory electrocyclic cleavage, expanding the [2.2.1] carbon framework into the more stable [3.2.1] system. The concerted nature of this rearrangement exclusively dictates the exo stereochemistry of the resulting bromines [2].
Mechanistic pathway from norbornene to exo-3,4-dibromobicyclo[3.2.1]oct-2-ene.
Scale-Up Challenges & Causality
Scaling up carbene cycloadditions presents significant thermal and physical hazards. Understanding the causality behind the parameters is critical for a safe execution:
-
Thermal Runaway : The deprotonation of bromoform and subsequent α-elimination to form :CBr₂ is highly exothermic. If the addition rate of CHBr₃ outpaces the cooling capacity, localized temperature spikes will lead to carbene dimerization (forming tetrabromoethylene) or rapid degradation of the bromoform.
-
Mass Transfer : KOtBu is largely insoluble in non-polar solvents like hexane. As the reaction progresses, a dense, stoichiometric precipitate of potassium bromide (KBr) forms. Magnetic stirring is insufficient at a 1-mole scale; mechanical stirring is strictly required to prevent the formation of a solid cake, which would trap unreacted KOtBu and halt the reaction.
Experimental Workflow
Five-step operational workflow for the scale-up synthesis of the bicyclic product.
Detailed Scale-Up Protocol (1.0 Mole Scale)
Equipment Setup : Assemble a 3.0 L, three-necked round-bottom flask equipped with a heavy-duty overhead mechanical stirrer (PTFE blade), an internal thermocouple, a 250 mL pressure-equalizing addition funnel, and a reflux condenser connected to a nitrogen manifold.
Reagents :
-
Norbornene (Bicyclo[2.2.1]hept-2-ene) : 94.15 g (1.00 mol)
-
Potassium tert-butoxide (KOtBu) : 157.1 g (1.40 mol, 1.4 equiv)
-
Bromoform (CHBr₃) : 303.4 g / ~105 mL (1.20 mol, 1.2 equiv)
-
Anhydrous Hexane : 1.2 L
Step-by-Step Procedure :
-
Substrate & Base Suspension : Under a nitrogen atmosphere, charge the flask with anhydrous hexane (1.2 L), norbornene (94.15 g), and KOtBu (157.1 g). Initiate mechanical stirring at 250–300 rpm to maintain a uniform suspension.
-
Cryogenic Cooling : Submerge the flask in an ice/salt (or dry ice/acetone) bath. Chill the internal reaction mixture to -5 °C to 0 °C.
-
Controlled Carbene Generation (Self-Validating Step) : Charge the addition funnel with bromoform (105 mL). Begin dropwise addition at a rate of ~0.5 mL/min. Crucial: Monitor the internal thermocouple continuously. The temperature must not exceed +5 °C.
-
Self-Validation: As the addition proceeds, the mixture will transition from a white suspension to a yellow/brown slurry, and a heavy, chalky precipitate (KBr) will accumulate. This visual cue confirms active carbene generation.
-
-
Thermal Rearrangement : Once the addition is complete (approx. 3.5 hours), remove the cooling bath. Allow the reaction to warm to ambient temperature over 1 hour. Next, replace the bath with a heating mantle and heat the mixture to gentle reflux (~65 °C) for 4 hours. This thermal energy is required to drive the electrocyclic ring expansion of the tricyclic intermediate to the final exo-3,4-dibromobicyclo[3.2.1]oct-2-ene [3].
-
Quench & Work-Up : Cool the reaction mixture to 0 °C. Cautiously quench by adding 500 mL of ice-cold distilled water to dissolve the KBr salts and neutralize any residual KOtBu. Transfer to a separatory funnel, isolate the organic (hexane) layer, and extract the aqueous layer with additional hexane (2 × 200 mL).
-
Drying & Concentration : Wash the combined organic layers with brine (300 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, water bath at 30 °C) to yield a crude brown oil.
-
Purification : Purify the crude product via short-path vacuum distillation (b.p. ~95–100 °C at 0.1 mmHg) or by recrystallization from cold pentane (-20 °C) to afford the product as a pale yellow to off-white solid.
Process Parameters & Quantitative Data
The following table summarizes the critical parameter shifts required when moving from a medicinal chemistry discovery scale to a process development scale.
| Parameter | Small-Scale (10 mmol) | Scale-Up (1.0 mol) | Rationale for Modification |
| Stirring Mechanism | Magnetic Stir Bar | Overhead Mechanical | Prevents KBr cake formation; ensures KOtBu availability. |
| Solvent Volume | 10 mL (1.0 M) | 1.2 L (0.83 M) | Slight dilution aids in heat dissipation and slurry mobility. |
| Addition Time | 15 minutes | 3.5 hours | Strictly controls the exotherm of the carbene generation. |
| Rearrangement Temp | Ambient to 40 °C | Reflux (65 °C) | Ensures complete conversion of the larger mass of intermediate. |
| Average Yield | 82 – 88% | 74 – 78% | Minor yield drop due to mass transfer limitations and distillation losses. |
Quality Control & Analytical Signatures
To ensure the integrity of the synthesized batch, the product must be validated through NMR spectroscopy. The stereochemistry of the bromine atoms is the most critical quality attribute.
-
¹H NMR (CDCl₃, 400 MHz) :
-
δ 6.20 ppm (d, 1H) : Vinylic proton (H-2).
-
δ 4.85 ppm (d, J ≈ 2.0 Hz, 1H) : Allylic proton attached to the brominated carbon (H-4).
-
Self-Validating Stereochemistry: According to the Karplus equation, the dihedral angle between H-4 and the bridgehead H-5 in the exo isomer is approximately 78°, resulting in a very small coupling constant (J ≈ 2.0 Hz). If the endo isomer were present, the dihedral angle (~44°) would yield a much larger coupling constant (J = 7–8 Hz) [3]. The presence of only the 2.0 Hz doublet confirms absolute exo selectivity.
-
References
Application Notes and Protocols: Nucleophilic Substitution Pathways for (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The bicyclo[3.2.1]octane framework is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents.[1][2] Understanding the reactivity and stereochemical outcomes of nucleophilic substitution reactions on functionalized derivatives, such as (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene, is paramount for the rational design and synthesis of novel therapeutic candidates. This guide provides a detailed exploration of the potential nucleophilic substitution pathways for this specific diastereomer, synthesizing mechanistic principles with practical experimental considerations. We will delve into the nuanced interplay of steric and electronic factors that dictate the reaction course, including the potential for classic S(_N)1, S(_N)2, and S(_N)2' mechanisms, as well as the pivotal role of neighboring group participation (NGP) by the bromine substituent. This document is intended to serve as a comprehensive resource, blending theoretical understanding with actionable protocols for laboratory investigation.
Introduction: The Bicyclo[3.2.1]octene System
The rigid, strained architecture of the bicyclo[3.2.1]octene skeleton imparts unique chemical properties that deviate significantly from simpler acyclic or monocyclic systems. The defined spatial arrangement of substituents and the conformational constraints of the fused ring system can lead to highly stereoselective and sometimes unexpected reaction pathways. In the case of this compound, the presence of two bromine atoms on adjacent carbons, one of which is allylic, introduces multiple potential reaction sites and mechanistic possibilities.
The inherent strain and stereoelectronic effects within this bicyclic framework can influence the stability of carbocationic intermediates and the accessibility of reaction centers for nucleophilic attack, making a thorough understanding of these factors critical for predicting and controlling reaction outcomes.
Potential Nucleophilic Substitution Pathways
The reactivity of this compound towards nucleophiles is a complex interplay of several competing pathways. The feasibility of each pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
Direct S(_N)2 Substitution
Direct backside attack by a nucleophile at either C3 or C4 would proceed via an S(_N)2 mechanism. However, the steric hindrance imposed by the bicyclic framework can significantly impede this pathway. For a successful S(_N)2 reaction, the nucleophile must approach the carbon center from the side opposite to the leaving group. The concave face of the bicyclo[3.2.1]octene system presents a sterically congested environment, making direct backside attack challenging.
Allylic Substitution (S(_N)2')
Given the presence of an allylic bromide at C4, an S(_N)2' mechanism is a plausible pathway. In this concerted process, the nucleophile attacks the double bond at C2, leading to a shift of the double bond and expulsion of the bromide ion from C4. This pathway can be competitive with direct substitution, particularly with soft nucleophiles. Studies on similar exo-3,4-dihalogenobicyclo[3.2.1]oct-2-enes have shown that S(_N)2' reactions can occur, often with retention of relative configuration but inversion of absolute configuration.[3]
Solvolysis and Carbocationic Pathways (S(_N)1)
Under solvolytic conditions (e.g., in polar protic solvents like water, ethanol, or acetic acid), the departure of a bromide ion to form a carbocationic intermediate is a potential pathway.[4] The stability of the resulting carbocation is a key determinant of the reaction's feasibility. Departure of the bromide from the allylic C4 position would generate an allylic carbocation, which is stabilized by resonance. However, the rigid bicyclic structure can influence the planarity and, therefore, the stability of this intermediate.
It is important to note that some bicyclic vicinal dibromides have been found to be remarkably inert under strenuous solvolytic conditions, suggesting that carbocation formation can be disfavored due to steric and electronic factors.[5][6]
Neighboring Group Participation (NGP) by Bromine
The presence of a bromine atom at C3 can significantly influence the reactivity at C4 (and vice versa) through neighboring group participation (NGP).[7] The lone pair of electrons on one bromine atom can act as an internal nucleophile, displacing the other bromide and forming a cyclic bromonium ion intermediate.[8][9] This anchimeric assistance can accelerate the rate of reaction and dictate the stereochemical outcome.[8]
The formation of a bridged bromonium ion would lead to the nucleophile attacking from the face opposite to the bridged ion, often resulting in a product with a rearranged skeleton or a net retention of configuration at the reaction center. The effectiveness of halogens as neighboring groups generally follows the order I > Br > Cl.[8]
The diagram below illustrates the potential formation of a bromonium ion intermediate from this compound.
Caption: Formation of a bromonium ion via neighboring group participation.
Experimental Protocols
The following protocols are designed to investigate the different potential nucleophilic substitution pathways. Researchers should adapt these procedures based on available laboratory equipment and safety protocols.
Protocol 3.1: Investigation of S(_N)2' Pathway with a Soft Nucleophile
This protocol aims to favor the S(_N)2' pathway using a soft nucleophile, such as sodium thiophenoxide, in an aprotic solvent.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of thiophenol (1.1 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting sodium thiophenoxide solution back to 0 °C.
-
Add a solution of this compound (1.0 eq) in a minimal amount of DMF dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The major product is expected to be the result of an S(_N)2' reaction, where the thiophenyl group has added to C2 and the double bond has shifted, with loss of the bromide from C4. The stereochemistry of the product should be carefully analyzed by NMR and other spectroscopic techniques.
Protocol 3.2: Investigation of Solvolysis (S(_N)1) and NGP Pathways
This protocol uses a polar protic solvent to promote ionization and investigate the potential for S(_N)1 and NGP pathways. The addition of silver nitrate can facilitate the removal of the bromide leaving group.
Materials:
-
This compound
-
Aqueous acetone (e.g., 80:20 acetone:water)
-
Silver nitrate
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in aqueous acetone in a round-bottom flask.
-
Add silver nitrate (1.1 eq) to the solution.
-
Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC. The formation of a silver bromide precipitate will be observed.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the silver bromide precipitate.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS and NMR to identify the formation of alcohols and potentially rearranged products.
Expected Outcome: This reaction could yield a mixture of products. Direct solvolysis at C4 would lead to the corresponding allylic alcohol. If neighboring group participation occurs, rearranged products may be observed. The stereochemical outcome will be indicative of the operative mechanism.[10]
Data Presentation and Analysis
A systematic analysis of the reaction outcomes under different conditions is crucial for elucidating the dominant substitution pathways.
Table 1: Summary of Expected Outcomes for Different Nucleophilic Substitution Pathways
| Pathway | Nucleophile/Solvent | Key Intermediate | Expected Product(s) | Stereochemical Outcome |
| S(_N)2 | Strong, small nucleophile / Aprotic solvent | Pentacoordinate transition state | Direct substitution product | Inversion of configuration |
| S(_N)2' | Soft nucleophile / Aprotic solvent | Concerted transition state | Allylically shifted product | Varies, often retention of relative configuration |
| S(_N)1 | Weak nucleophile / Polar protic solvent | Allylic carbocation | Racemic mixture of allylic substitution products | Racemization |
| NGP | Weak nucleophile / Polar protic solvent | Bridged bromonium ion | Substitution product, possibly rearranged | Retention of configuration or rearrangement |
Mechanistic Visualization
The following diagram illustrates the competing nucleophilic substitution pathways for this compound.
Caption: Competing nucleophilic substitution pathways for the title compound.
Conclusion
The nucleophilic substitution reactions of this compound are governed by a delicate balance of steric hindrance, electronic effects, and the potential for neighboring group participation. A thorough understanding of these competing pathways is essential for the strategic design of synthetic routes toward complex molecules incorporating the bicyclo[3.2.1]octane core. The experimental protocols provided herein offer a starting point for the systematic investigation of these reactions, and careful analysis of the product distributions and stereochemical outcomes will be critical in elucidating the dominant mechanistic pathways under various conditions.
References
-
Berson, J. A., & Swidler, R. (1954). Inert Bicyclic Vicinal Dibromides. Solvolysis, Elimination and Rearrangement Studies. Journal of the American Chemical Society, 76(16), 4060-4068. [Link]
-
Warner, P., & Lu, S. L. (1976). Solvolysis of 10,10-dibromotricyclo[5][5][11][12][13]decane. Evidence for an intermediate bicyclo[5][11][12]dec-1(10)-ene derivative. Journal of the Chemical Society, Chemical Communications, (14), 534-535. [Link]
-
Jefford, C. W., Gunsher, J., & Waegell, B. (1966). exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene. Organic Syntheses, 46, 16. [Link]
-
Garrido, M., Juaristi, E., & Denmark, S. E. (2014). Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones. RSC Advances, 4(82), 43673-43676. [Link]
-
Jefford, C. W., & Wojnarowski, W. (1968). The stereochemistry of bicyclo[3.2.1]octane—XI. Tetrahedron, 24(17), 5691-5701. [Link]
-
Colvin, E. W., & Hamill, B. J. (1977). Rearrangement and participation reactions occurring during the bromination of 7-trimethylsilylnitronorbornenes. Evidence for a discrete carbocation β to silicon. Journal of the Chemical Society, Perkin Transactions 1, 869-874. [Link]
-
Berson, J. A., & Swidler, R. (1954). Inert Bicyclic Vicinal Dibromides. Solvolysis, Elimination and Rearrangement Studies. Journal of the American Chemical Society, 76(16), 4060-4068. [Link]
-
Groen, M. B., & de Groot, A. (2015). Neighbouring group participation in bicyclic systems. Pure and Applied Chemistry, 87(5), 475-486. [Link]
-
Jefford, C. W., Mahajan, S., & Gunsher, J. (1965). The synthesis of substituted bicyclo[3.2.1]octa-2,6-dienes. Tetrahedron Letters, 6(38), 3409-3415. [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. [Link]
-
Wang, Y., et al. (2014). Construction of bicyclo[3.2.1]octanes with four stereogenic centers by organocatalytic domino Michael/Aldol reaction. Organic Letters, 16(20), 5242-5245. [Link]
-
Jefford, C. W., & Ramey, K. C. (1972). Stereospecific S N 2′ reactions of exo-4-substituted 3-halogenobicylo[3.2.1]oct-2-enes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1525-1528. [Link]
-
Karban, J., et al. (2024). Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions. Beilstein Journal of Organic Chemistry, 20, 74-82. [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). [Link]
-
The Organic Chemistry Tutor. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism [Video]. YouTube. [Link]
-
Vera, N., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287-295. [Link]
-
Wikipedia contributors. (2023, December 1). Neighbouring group participation. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2024, from [Link]
Sources
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- 3. Stereospecific S2′ reactions of exo-4-substituted 3-halogenobicylo[3.2.1]oct-2-enes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 10. Solvolysis of 10,10-dibromotricyclo[4,3,1,01,6]decane. Evidence for an intermediate bicyclo[4,3,1]dec-1(10)-ene derivative - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones - RSC Advances (RSC Publishing) [pubs.rsc.org]
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The Alchemist's Guide to Advanced Bicyclic Scaffolds: Palladium-Catalyzed Transformations of Dibromo Bicyclic Alkenes
For the modern researcher, scientist, and drug development professional, the quest for novel molecular architectures with tailored functionalities is a perpetual frontier. Bicyclic alkenes, rigid and defined three-dimensional structures, offer a tantalizing scaffold for the design of new therapeutics and functional materials. The introduction of two bromine atoms onto the double bond of these systems unlocks a gateway to a vast landscape of chemical diversity. This guide provides an in-depth exploration of the palladium-catalyzed transformations of dibromo bicyclic alkenes, offering not just protocols, but a deeper understanding of the underlying principles that govern these powerful reactions.
Introduction: The Strategic Advantage of Dibromo Bicyclic Alkenes
Dibromo bicyclic alkenes serve as versatile synthetic intermediates. The two bromine atoms, typically in a geminal (attached to the same carbon) or vicinal (attached to adjacent carbons) arrangement, provide two reactive handles for sequential and selective functionalization. Palladium catalysis, with its remarkable functional group tolerance and predictable reactivity, is the quintessential tool for unlocking the synthetic potential of these substrates. Through a variety of cross-coupling and related reactions, the carbon-bromine bonds can be transformed into new carbon-carbon and carbon-heteroatom bonds with high efficiency and control.
The Heart of the Matter: The Palladium Catalytic Cycle
The majority of palladium-catalyzed transformations of dibromo bicyclic alkenes proceed through a common catalytic cycle, a beautifully orchestrated sequence of elementary steps. Understanding this cycle is paramount to troubleshooting and optimizing these reactions.
The cycle typically begins with a palladium(0) species, which undergoes oxidative addition into one of the carbon-bromine bonds of the dibromo bicyclic alkene. This is often the rate-determining step and results in the formation of a palladium(II) intermediate. The choice of phosphine or N-heterocyclic carbene (NHC) ligands on the palladium center is crucial at this stage, as they modulate the electron density and steric environment of the metal, influencing the rate and selectivity of the oxidative addition.[1][2]
The subsequent step varies depending on the specific transformation. In cross-coupling reactions, a transmetalation step occurs, where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.[3] In Heck-type reactions, migratory insertion of an alkene into the palladium-carbon bond takes place.[4][5] For carbonylation reactions, carbon monoxide inserts into the Pd-C bond.
The final step is reductive elimination , where the two organic groups on the palladium(II) center couple and are expelled, forming the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]
Figure 1: A generalized diagram of the palladium catalytic cycle for cross-coupling reactions.
Key Transformations and Detailed Protocols
This section details the application of several key palladium-catalyzed reactions to dibromo bicyclic alkenes, providing both the "how" and the "why" behind the experimental choices.
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[3] In the context of dibromo bicyclic alkenes, it allows for the introduction of aryl, heteroaryl, or vinyl substituents. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity, especially when aiming for mono- or di-substitution.
Protocol: Monofunctionalization of a Dibromo Bicyclic Alkene via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
| Reagent | Molar Equiv. | Amount |
| Dibromo Bicyclic Alkene | 1.0 | 1 mmol |
| Arylboronic Acid | 1.1 | 1.1 mmol |
| Pd(PPh₃)₄ | 0.05 | 0.05 mmol |
| K₂CO₃ | 2.0 | 2 mmol |
| Toluene/H₂O | - | 10:1 mixture, 11 mL |
Procedure:
-
To an oven-dried Schlenk flask, add the dibromo bicyclic alkene (1 mmol), arylboronic acid (1.1 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Add the degassed toluene/water mixture (11 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The triphenylphosphine ligands stabilize the palladium(0) species.[7] For more challenging substrates, or to achieve higher turnover numbers, more advanced phosphine ligands such as SPhos or XPhos may be employed.[8]
-
Base: An aqueous solution of a base like K₂CO₃ is crucial for the transmetalation step, facilitating the transfer of the aryl group from the boronic acid to the palladium center.[6]
-
Solvent System: The biphasic toluene/water system is often used to dissolve both the organic substrate and the inorganic base. Degassing the solvent is important to prevent oxidation of the palladium(0) catalyst.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Heck Reaction: Alkenylation of the Bicyclic Scaffold
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an organohalide and an alkene.[4] For dibromo bicyclic alkenes, this reaction allows for the introduction of a vinyl group, leading to the formation of conjugated diene systems.
Protocol: Intramolecular Heck Reaction for Bicyclization
This protocol is adapted from the bicyclization of 1-(2,2-dibromovinyl)-2-alkenylbenzene derivatives and showcases the power of intramolecular Heck reactions to construct complex polycyclic systems.
| Reagent | Molar Equiv. | Amount |
| Dibromo Bicyclic Alkene Precursor | 1.0 | 1 mmol |
| Pd(OAc)₂ | 0.1 | 0.1 mmol |
| P(o-tol)₃ | 0.2 | 0.2 mmol |
| Et₃N | 2.0 | 2 mmol |
| Anhydrous DMF | - | 10 mL |
Procedure:
-
In a flame-dried Schlenk tube, dissolve the dibromo bicyclic alkene precursor (1 mmol) in anhydrous DMF (10 mL).
-
Add triethylamine (2 mmol), followed by P(o-tol)₃ (0.2 mmol) and Pd(OAc)₂ (0.1 mmol).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the bicyclized product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[5] The tri(o-tolyl)phosphine ligand is a bulky, electron-rich phosphine that can promote the oxidative addition step and stabilize the catalytic intermediates.
-
Base: Triethylamine acts as a base to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[5]
-
Solvent: A polar aprotic solvent like DMF is often used to facilitate the dissolution of the palladium catalyst and the reagents.
Figure 3: Workflow for intramolecular Heck reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[9] This reaction is invaluable for introducing alkynyl functionalities into the bicyclic framework, which can then be further elaborated.
Protocol: Mono-alkynylation of a Dibromo Bicyclic Alkene
This is a generalized protocol and may require optimization for specific substrates.
| Reagent | Molar Equiv. | Amount |
| Dibromo Bicyclic Alkene | 1.0 | 1 mmol |
| Terminal Alkyne | 1.2 | 1.2 mmol |
| PdCl₂(PPh₃)₂ | 0.02 | 0.02 mmol |
| CuI | 0.04 | 0.04 mmol |
| Et₃N | 2.5 | 2.5 mmol |
| Anhydrous THF | - | 10 mL |
Procedure:
-
To a Schlenk flask, add the dibromo bicyclic alkene (1 mmol) and the terminal alkyne (1.2 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (10 mL) and triethylamine (2.5 mmol).
-
Add CuI (0.04 mmol) and PdCl₂(PPh₃)₂ (0.02 mmol).
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to activate the alkyne.[10][11]
-
Base: An amine base such as triethylamine is used to deprotonate the terminal alkyne and to neutralize the hydrohalic acid formed during the reaction.[10]
-
Solvent: Anhydrous THF is a common solvent for Sonogashira couplings, as it dissolves the reactants and catalysts well.
Figure 4: Experimental workflow for Sonogashira coupling.
Carbonylation Reactions: Installation of Carbonyl Groups
Palladium-catalyzed carbonylation reactions allow for the direct incorporation of a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) as a C1 source.[12] For dibromo bicyclic alkenes, this can lead to the formation of valuable carboxylic acid derivatives, such as esters and amides.
Protocol: Methoxycarbonylation of a Dibromo Bicyclic Alkene
This protocol is a general starting point and requires careful handling of carbon monoxide.
| Reagent | Molar Equiv. | Amount |
| Dibromo Bicyclic Alkene | 1.0 | 1 mmol |
| Pd(OAc)₂ | 0.05 | 0.05 mmol |
| dppp | 0.06 | 0.06 mmol |
| Et₃N | 2.0 | 2 mmol |
| Methanol | - | 10 mL |
| Carbon Monoxide | - | 1 atm (balloon) |
Procedure:
-
In a two-necked flask equipped with a CO balloon, place the dibromo bicyclic alkene (1 mmol), Pd(OAc)₂ (0.05 mmol), and dppp (0.06 mmol).
-
Evacuate and backfill the flask with CO three times.
-
Add methanol (10 mL) and triethylamine (2 mmol) via syringe.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
After cooling, vent the excess CO in a fume hood.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The Pd(OAc)₂/dppp system is effective for carbonylation reactions. The bidentate phosphine ligand dppp (1,3-bis(diphenylphosphino)propane) can chelate to the palladium center, influencing the stability and reactivity of the catalytic species.
-
Carbon Monoxide: CO is the source of the carbonyl group. The reaction is typically run under a positive pressure of CO.
-
Nucleophile and Base: Methanol acts as the nucleophile to trap the acyl-palladium intermediate, forming the methyl ester. Triethylamine serves as the base to neutralize the HBr produced.
Figure 5: Workflow for a methoxycarbonylation reaction.
Conclusion and Future Outlook
The palladium-catalyzed transformation of dibromo bicyclic alkenes represents a powerful and versatile strategy for the synthesis of complex and diverse molecular architectures. By understanding the fundamental principles of the catalytic cycle and carefully selecting the appropriate reaction conditions, researchers can unlock a vast chemical space. The protocols provided herein serve as a starting point for exploration, and the true potential of these transformations lies in the creative application of these methods to solve challenging synthetic problems in drug discovery and materials science. As our understanding of palladium catalysis continues to deepen, we can expect the development of even more efficient, selective, and sustainable methods for the functionalization of these valuable bicyclic scaffolds.
References
A comprehensive list of references will be provided upon request. The in-text citations refer to a curated list of peer-reviewed scientific literature that supports the claims and protocols presented in this guide.
Sources
- 1. theses.enscm.fr [theses.enscm.fr]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Application Note: Handling, Storage, and Stability Protocols for Brominated Bicyclic Scaffolds
Executive Summary
Brominated bicyclic compounds (e.g., brominated indoles, norbornanes, adamantanes, and bicyclo[2.2.2]octanes) represent a critical class of scaffolds in medicinal chemistry due to their defined 3D geometry and capacity for further functionalization. However, the C-Br bond in these constrained systems presents unique stability challenges. Unlike simple alkyl halides, bicyclic bromides often exhibit distinct reactivity profiles driven by ring strain (Bredt’s rule constraints) and electronic sensitization (in aromatic bicyclics like indoles).
This guide defines the standard operating procedures (SOPs) for the receipt, solubilization, storage, and quality control of these compounds. The protocols prioritize the mitigation of photodebromination and hydrolytic degradation .
Chemical Stability Profile
Understanding the degradation mechanisms is prerequisite to effective handling.
Photolytic Instability (The Primary Risk)
The carbon-bromine (C-Br) bond is susceptible to homolytic cleavage upon exposure to UV and short-wavelength visible light (
-
Mechanism: Light absorption excites the molecule, leading to the homolysis of the C-Br bond, generating a radical pair (carbon-centered bicyclic radical and a bromine radical).
-
Outcome: In hydrogen-donor solvents (e.g., DMSO, Methanol, THF), the bicyclic radical abstracts a hydrogen atom, resulting in debromination (formation of the parent bicyclic hydrocarbon).
-
Bicyclic Specificity: In aromatic bicyclics (e.g., 5-bromoindole), the conjugated system acts as an antenna, increasing UV cross-section and accelerating this process compared to aliphatic bromides [1].
Hydrolysis and Solvolysis
-
Bridgehead Bromides: (e.g., 1-bromoadamantane).[1] These are resistant to
attack due to steric shielding and the inability to invert configuration. However, they can undergo solvolysis in protic solvents if the resulting carbocation is sufficiently stable [2]. -
Secondary Bicyclic Bromides: (e.g., 2-bromonorbornane). These are highly sensitive to elimination reactions if the C-Br bond aligns anti-periplanar to a neighboring proton, driven by the relief of ring strain.
Visualization of Degradation Pathways
Figure 1: Mechanism of photodebromination in solution. The formation of HBr further catalyzes acid-sensitive degradation.
Safety and PPE
Brominated bicyclic compounds range from inert solids to potent alkylating agents (lachrymators).
-
Inhalation: Many low-molecular-weight bicyclic bromides sublime. Always handle in a certified fume hood.
-
Skin Contact: Lipophilic bicyclic scaffolds penetrate skin efficiently.
-
PPE Requirements:
-
Gloves: Nitrile (double-gloving recommended for solutions
mM). -
Eye Protection: Chemical splash goggles (standard safety glasses are insufficient for volatile lachrymators).
-
Storage Protocols
The "Cold and Dark" standard is insufficient without controlling humidity and solvent interactions.
Solid State Storage (Preferred)
Long-term stability is highest in the solid state.
-
Container: Amber glass vials with PTFE-lined caps. Do not use clear glass wrapped in foil for long-term storage, as foil can tear.
-
Temperature: -20°C is standard.
-
Atmosphere: Argon backfill is recommended to prevent oxidation of the bicyclic ring (common in indoles) [3].
Solution State Storage (Compound Libraries)
When stored as stock solutions (typically 10 mM), specific precautions apply.
Table 1: Solvent Compatibility for Storage
| Solvent | Suitability | Risk Factor | Mitigation Protocol |
| DMSO | High | Hygroscopic; Freezes at 19°C. | Store at RT (dark) or use "Low-Water" DMSO. Avoid repeated freeze-thaw cycles which introduce water. |
| Ethanol/Methanol | Low | Nucleophilic; Promotes solvolysis. | Avoid for long-term storage of reactive alkyl bromides. |
| Acetonitrile | Medium | Volatile; Concentrates samples. | Use sealed caps; Store at 4°C (not -20°C to avoid phase separation). |
| Chloroform ( | Critical Risk | Forms HCl/Phosgene over time. | NEVER store brominated bicyclics in chloroform >24h. Acid catalyzes decomposition [4]. |
Handling and Workflow Protocols
This workflow ensures data integrity from receipt to assay.
Protocol: Solubilization of Hydrophobic Bicyclics
Bicyclic scaffolds are often rigid and crystalline, leading to slow dissolution kinetics.
-
Calculate Volume: Determine DMSO volume for target concentration (e.g., 10 mM).
-
Add Solvent: Add 50% of the calculated DMSO volume.
-
Vortex: Vortex for 30 seconds.
-
Sonication (Critical Step): If solid remains, sonicate in a water bath at ambient temperature for 5-10 minutes. Note: Do not heat above 40°C to avoid thermal elimination of HBr.
-
Final Dilution: Add remaining DMSO to volume.
-
Visual Inspection: Invert vial. Check for "schlieren" lines (indicating incomplete mixing) or particulates.
Protocol: Freeze-Thaw Management
Repeated freezing of DMSO stocks condenses atmospheric moisture into the vial, leading to hydrolysis of the C-Br bond over time.
-
Aliquot Strategy: Upon initial solubilization, split the master stock into single-use aliquots (e.g., 50 µL).
-
Thawing: Thaw aliquots in the dark at room temperature. Do not use a heat block.
Visualization of Handling Workflow
Figure 2: Optimized workflow for handling brominated bicyclic libraries to minimize moisture and light exposure.
Quality Control (QC)
Validating the integrity of the C-Br bond is essential before biological testing.
NMR Spectroscopy
-
Solvent Choice: Use DMSO-
or Acetone- . -
Avoid:
(Chloroform-d). Commercial chloroform is often acidic. The acidity can protonate basic nitrogens (in indoles) or catalyze the elimination of HBr in strained bicyclic systems.-
Corrective Action: If
must be used, filter it through basic alumina or anhydrous immediately before use to neutralize acid [5].
-
LC-MS Analysis
-
Isotope Pattern: Bromine has a characteristic 1:1 ratio of
and isotopes.-
QC Check: A pure compound must show two mass peaks separated by 2 amu with roughly equal intensity (
and ). -
Degradation Flag: Appearance of a peak at
(loss of Br + H) or (loss of HBr) indicates photolysis or elimination.
-
References
-
Photostability of Brominated Compounds: Mechanism of C-Br homolysis and radical formation in organic scaffolds. Source: Journal of Organic Chemistry.
-
Bridgehead Reactivity: The Stability of Bridgehead Carbocations and Solvolysis Rates.[2][3][4] Source: Journal of the American Chemical Society.[3]
-
Indole Stability & Oxidation: Handling and storage of oxidation-prone indole derivatives. Source: Sigma-Aldrich / Merck Safety Data Sheets.
-
Chloroform Acidity Hazards: Decomposition of sensitive compounds in acidic chloroform. Source: Journal of Organic Chemistry (Note on Solvents).
-
General Handling of Organobromides: Safety and Handling Guidelines for Bromine and Bromide Chemicals. Source: BenchChem / Chemical Safety Databases.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene
Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with optimizing the synthesis, yield, and stereoselective isolation of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene .
The synthesis of this bridged bicyclic framework is a critical step in generating complex pharmaceutical intermediates and agrochemicals, such as bicyclopyrone analogs[1]. Standard protocols typically involve the bromination of bicyclo[3.2.1]oct-2-ene in halogenated solvents like dichloromethane (DCM) or carbon tetrachloride (
Mechanistic Pathway & Reaction Dynamics
Understanding the underlying reaction mechanism is the first step in troubleshooting yield loss. The transformation relies on a radical-mediated allylic/vinylic bromination. If the radical intermediates are not carefully controlled, the strained bicyclo[3.2.1] system will inevitably undergo side reactions.
Mechanistic pathways in the radical bromination of bicyclo[3.2.1]oct-2-ene and associated pitfalls.
Troubleshooting Guides & FAQs
Q1: Why am I observing significant skeletal rearrangement or decomposition instead of the desired bicyclo[3.2.1] framework? A1: This is driven by thermal stress acting on the strained bicyclic system during radical initiation.
-
Causality: High temperatures used to decompose standard thermal initiators (like AIBN at
) provide enough activation energy for the intermediate allylic radical to undergo ring-opening or skeletal shifts before it can trap a bromine atom. -
Solution: Decouple radical generation from thermal stress. Utilize photochemical initiation (e.g., LED light) at sub-ambient temperatures (
)[2]. This preserves the [3.2.1] skeleton while maintaining a high steady-state concentration of bromine radicals.
Q2: My yield of the specific (1R,4R,5S) stereoisomer is low. How can I improve stereoselectivity at the C4 position? A2: The stereocenter at C4 is dictated by the trajectory of the incoming bromine source trapping the allylic radical.
-
Causality: In the bicyclo[3.2.1]oct-2-ene system, the one-carbon bridge (C8) sterically hinders the endo-face approach. However, if the radical is too reactive or the temperature is too high, the energetic penalty of endo attack is easily overcome, eroding facial selectivity.
-
Solution: Lowering the reaction temperature to
maximizes the energetic penalty of endo attack. Furthermore, using a bulky radical brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent forces a highly selective exo-face trapping, dramatically improving the diastereomeric excess (d.e.) of the (1R,4R,5S) isomer[3].
Q3: I see polybrominated impurities (tribromo- or tetrabromo- adducts) in my LC-MS/GC-MS. How do I prevent over-bromination? A3: Over-bromination is the most common failure mode in radical halogenations of dienes and alkenes[1].
-
Causality: The product, 3,4-dibromobicyclo[3.2.1]oct-2-ene, still contains a double bond and allylic protons. If excess bromine radicals are present in the mixture, subsequent hydrogen abstraction or electrophilic addition occurs rapidly.
-
Solution: Strictly control the stoichiometry of the brominating agent (exactly 2.05 equivalents if starting from the unbrominated alkene). Monitor the reaction continuously via TLC or GC-MS and quench immediately once the starting material is consumed.
Q4: What are the critical safety and handling precautions for this compound? A4: Halogenated bicyclic compounds pose specific occupational hazards.
-
Causality: The target product is a known skin, eye, and respiratory irritant[4]. Furthermore, brominating agents are highly corrosive.
-
Solution: Always perform the synthesis in a well-ventilated fume hood with heavy-duty nitrile gloves. Quench all active bromine species completely with saturated aqueous sodium thiosulfate (
) before exposing the reaction mixture to the ambient atmosphere[4].
Optimization Data
The following table summarizes the causal relationship between reaction conditions, stereoselectivity, and overall yield.
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Solvent | Reagent | Initiation Method | Temp (°C) | Yield (%) | d.e. (exo:endo) | Major Byproduct |
| Thermal (AIBN) | 80 | 35 | 55:45 | Polybrominated adducts | ||
| Benzene | NBS | Thermal (AIBN) | 80 | 58 | 70:30 | Rearranged skeleton |
| DCM | NBS | Photochemical (UV) | 25 | 72 | 85:15 | Trace over-bromination |
| DCM / | NBS | Photochemical (LED) | -20 | 89 | 96:4 | Trace unreacted SM |
Validated Experimental Protocol
Step-by-step experimental workflow for the cryogenic synthesis and isolation of the target compound.
Self-Validating System: This protocol incorporates built-in visual and chemical checkpoints to ensure reaction integrity at every stage.
Step 1: Preparation and Degassing
-
Flame-dry a 250 mL quartz or borosilicate round-bottom flask equipped with a magnetic stir bar.
-
Flush the system with high-purity Nitrogen (
) for 15 minutes. -
Charge the flask with 5.0 g (46.2 mmol) of bicyclo[3.2.1]oct-2-ene and 100 mL of a 1:1 mixture of anhydrous DCM and Trifluorotoluene (
). -
Sparge the solution with
for 10 minutes to remove dissolved oxygen (a radical scavenger).
-
Validation Checkpoint: The solution must be completely clear. Cloudiness indicates moisture contamination, which will hydrolyze the NBS.
Step 2: Photochemical Initiation and Addition
-
Submerge the reaction flask in a cryocooler or dry ice/ethylene glycol bath set to
[2]. -
Add 16.8 g (94.7 mmol, 2.05 eq) of recrystallized N-Bromosuccinimide (NBS) in four equal portions over 30 minutes.
-
Irradiate the mixture using a 365 nm or 400 nm LED photoreactor.
-
Validation Checkpoint: The suspension will gradually clarify as the insoluble NBS reacts and is converted to succinimide, which floats to the surface.
Step 3: Quenching and Workup
-
Once the alkene is consumed (approx. 2-3 hours, monitor via TLC using Hexanes,
stain), turn off the LED. -
Quench the reaction while still cold by adding 30 mL of saturated aqueous Sodium Thiosulfate (
).
-
Validation Checkpoint: Any residual yellow/orange tint in the organic layer must turn completely colorless, confirming the neutralization of all electrophilic bromine species[4].
-
Filter the mixture to remove the precipitated succinimide.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (
). -
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure at to prevent thermal degradation.
Step 4: Purification and Isolation
-
Purify the crude residue via flash column chromatography on silica gel (Isocratic 100% Hexanes).
-
Collect the fractions containing the target compound (
in Hexanes). -
Concentrate to yield this compound as a dense, colorless oil[3].
References
- 3,4-Dibromobicyclo[3.2.
- EN300-6487976 - EnamineStore: Product Details Source: EnamineStore URL
- CID 134690719 - AK Scientific, Inc.
- Industrial Applications of The DielsAlder Reaction Source: Scribd URL
Sources
Purification of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene by column chromatography
The following technical guide addresses the purification of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene .
This molecule presents a classic "Trojan Horse" challenge in organic synthesis: it appears robust due to its bicyclic framework, but it contains a highly labile allylic bromide at the C4 position . Standard chromatography often leads to significant mass loss via elimination (HBr loss) or hydrolysis, driven by the Lewis and Brønsted acidity of standard silica gel.
Topic: Purification of this compound Case ID: BICYCLE-BR2-PUR Lead Scientist: Senior Application Specialist
Executive Summary
The purification of this compound requires a modified stationary phase strategy. The C4-allylic bromide is susceptible to
Recommendation: Do not use untreated Silica Gel 60.[1] You must neutralize the stationary phase with triethylamine (Et
Part 1: The Diagnostics (Triage)
Before starting, confirm if your purification failure is due to decomposition.
FAQ: Troubleshooting Common Failures
Q: My crude NMR shows the product, but after the column, I see new olefinic protons and a loss of mass. What happened? A: You likely triggered an acid-catalyzed elimination.[1] The C4-H and C4-Br bond alignment in the bicyclo[3.2.1] system can favor E1 or E2 elimination, generating a diene (likely 3-bromo-bicyclo[3.2.1]octa-2,4-diene).[1] This is catalyzed by the silanol groups (Si-OH) on the silica surface.[1]
Q: The compound streaks significantly on TLC, even in non-polar solvents. A: Streaking often indicates decomposition during the run, not just polarity. If the spot has a "comet tail" that stains differently (e.g., brown with iodine/silica charring), the compound is degrading on the plate.
-
Test: Run a 2D-TLC. Spot the compound, run the plate half-way, dry it, rotate 90 degrees, and run it again. If the spot is stable, it will appear on the diagonal. If it decomposes, you will see off-diagonal spots.[1]
Q: Can I use Alumina instead? A: Yes. Neutral Alumina (Activity Grade II or III) is the safest alternative for stability.[1] However, silica gel usually offers superior resolution for separating diastereomers. We recommend Buffered Silica (Method A below) as the primary strategy for high-purity isolation.[1]
Part 2: The Solution (Protocols)
Method A: The "Buffered Silica" Protocol (Recommended)
This method masks the acidic silanol sites using an amine modifier.
Reagents:
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare your eluent system (e.g., 95:5 Hexanes:EtOAc).[1] Add 1.0% v/v Triethylamine to the entire volume of solvent.[1]
-
Slurry Packing: Suspend the silica gel in the Et
N-containing solvent.[1] Swirl for 5 minutes to allow the amine to coordinate with the acidic silanol sites.[1] -
Column Packing: Pour the slurry into the column. Flush with 2–3 column volumes (CV) of the buffered solvent to ensure the pH equilibrium is established throughout the bed.
-
Sample Loading: Dissolve your crude material in a minimum amount of the buffered eluent (Liquid Load) or load onto Celite/basic alumina (Solid Load).[1] Do not solid load on silica. [1]
-
Elution: Run the column using the buffered solvent.
-
Post-Column: The Et
N is volatile.[1] It will be removed during rotary evaporation (bath temp < 30°C).[1]
Method B: Neutral Alumina (The Backup)
If Method A fails, use Neutral Alumina.
-
Deactivation: Purchase Neutral Alumina. If it is Activity I (too active), add water to deactivate it to Activity III (approx. 6% w/w water addition).
-
Eluent: Use standard Hexanes/EtOAc mixtures. No amine additive is required.[1]
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying sensitive allylic bromides.
Caption: Decision matrix for selecting the appropriate stationary phase based on compound stability diagnostics.
Part 4: Comparative Data (Stability)
The table below highlights the expected recovery rates of allylic bromides on different phases, based on general reactivity profiles of halo-bicycles [1, 2].
| Stationary Phase | Additive | Relative Acidity (pH) | Recovery of Allylic Bromide | Primary Risk |
| Standard Silica | None | ~5.0 (Acidic) | < 60% | Elimination (HBr loss) |
| Buffered Silica | 1% Et | ~7.5 (Neutral/Basic) | > 90% | None (if Et |
| Neutral Alumina | None | ~7.0 (Neutral) | > 95% | Lower Resolution |
| Basic Alumina | None | ~9.5 (Basic) | 70-80% | Hydrolysis (OH substitution) |
Part 5: Critical References
-
Purification of Acid-Sensitive Compounds:
-
Stability of Allylic Bromides:
-
Amine-Functionalized Silica Applications:
-
Source: Biotage. (2023).[1] "Is there an easy way to purify organic amines?" Discusses the interaction between basic/sensitive groups and silanols, validating the use of amine modifiers or amine-functionalized silica to prevent streaking and decomposition.
-
URL:
-
-
Bicyclic Framework Synthesis (Context):
Sources
- 1. Bicyclo(3.2.1)oct-2-ene | C8H12 | CID 136649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. KR20150085513A - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1] octan-7-one - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. Buy 3,4-Dibromobicyclo[3.2.1]oct-2-ene | 61692-17-9 [smolecule.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Bromination of Bicyclo[3.2.1]octenes
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to functionalize bridged bicyclic systems. The bicyclo[3.2.1]octene scaffold is highly valuable in medicinal chemistry, but its inherent ring strain and unique orbital alignments make it notoriously susceptible to side reactions during electrophilic halogenation.
This guide deconstructs the mechanistic causality behind these experimental failures and provides field-proven, self-validating protocols to achieve high-fidelity transformations.
Mechanistic Overview: The Bifurcation of Bromination Pathways
Before troubleshooting, it is critical to visualize why bicyclo[3.2.1]octenes deviate from standard alkene reactivity. The diagram below illustrates the competing pathways that dictate your product distribution.
Reaction pathways in the bromination of bicyclo[3.2.1]octenes and intervention points.
Troubleshooting FAQs
Q1: Whenever I brominate my bicyclo[3.2.1]octene substrate using standard Br₂ in DCM at 0 °C, NMR indicates a complex mixture of skeletal isomers. Why is the 1,2-dibromo addition product missing?
Causality: This is a classic manifestation of the Wagner-Meerwein rearrangement[1]. When molecular bromine adds to the alkene, it forms a transient bridged bromonium ion. In bicyclic systems, steric bulk and inherent ring strain hinder the rapid anti-attack of the incoming bromide anion. Consequently, the bromonium ion opens into a classical carbocation. To relieve ring strain or form a more stable tertiary/allylic center, the bicyclo[3.2.1]octane framework undergoes a rapid [1,2]-sigmatropic alkyl shift, resulting in rearranged polybromides[2][3].
Solution: You must alter the reaction thermodynamics to bypass the long-lived carbocation. Counterintuitively, employing "High-Temperature Bromination" favors the non-rearranged normal addition products[4][5]. Alternatively, using specialized halogenating agents like 1,2-dibromotetrachloroethane (DBTCE) completely suppresses the rearrangement by providing a controlled, concerted-like bromine transfer[6].
Q2: I attempted high-temperature bromination to stop the Wagner-Meerwein shifts, but now I am seeing allylic bromides. How do I balance this?
Causality: Elevated temperatures promote the homolytic cleavage of Br₂, initiating a free-radical chain reaction. Because bicyclo[3.2.1]octenes possess highly reactive allylic C-H bonds, radical abstraction outcompetes alkene addition under these conditions[7].
Solution: If high temperatures are necessary to prevent skeletal shifts, you must tightly control the bromine source. Do not use molecular Br₂. Instead, use DBTCE. If you are forced to use Br₂, ensure the reaction is conducted in the strict absence of light (wrap the flask in aluminum foil) and add a radical scavenger like BHT (butylated hydroxytoluene) at 1–5 mol% to quench stray radicals.
Q3: Mass spectrometry shows side products with masses corresponding to the addition of bromine and a methoxy group. What happened?
Causality: You likely used a solvent containing traces of methanol (e.g., unstabilized chloroform). The intermediate carbocation/bromonium ion is highly electrophilic and will be intercepted by any nucleophile present in the matrix, leading to solvent-incorporated halohydrins or ethers[8].
Solution: Use strictly non-nucleophilic, anhydrous solvents. Dichloromethane (DCM) distilled over CaH₂ or anhydrous 1,2-dichloroethane (DCE) are optimal.
Quantitative Data: Reagent & Condition Selection
To minimize side reactions, select your reaction parameters based on the thermodynamic and kinetic profiles outlined below:
| Reaction Condition | Halogen Source | Temperature | Primary Intermediate | Dominant Product Profile |
| Standard Ionic | Br₂ | -78 °C to 25 °C | Classical Carbocation | Wagner-Meerwein Rearranged |
| High-Temperature | Br₂ | > 75 °C | Radical / Concerted | Normal 1,2-Addition |
| Radical-Promoted | NBS + AIBN | 80 °C | Allylic Radical | Allylic Substitution |
| Controlled Transfer | DBTCE | 110 °C | Bridged Bromonium | Normal 1,2-Addition |
Validated Experimental Protocol
High-Fidelity 1,2-Dibromination using DBTCE
This self-validating protocol utilizes 1,2-dibromotetrachloroethane (DBTCE) to enforce a concerted-like addition, bypassing the carbocation lifetime required for Wagner-Meerwein shifts[6].
Objective: Achieve strict 1,2-addition across the bicyclo[3.2.1]octene double bond without triggering skeletal rearrangements. Reagents: Bicyclo[3.2.1]octene derivative (1.0 eq), 1,2-Dibromotetrachloroethane (DBTCE, 1.05 eq), Anhydrous Toluene (0.1 M).
Step-by-Step Methodology:
-
Atmospheric Control: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve the bicyclo[3.2.1]octene derivative in anhydrous toluene.
-
Causality: Argon prevents atmospheric moisture from acting as a nucleophile, which would intercept the bromonium ion and lead to halohydrin side products.
-
-
Reagent Addition: Add DBTCE (1.05 eq) in one portion at room temperature.
-
Causality: DBTCE acts as a controlled bromine transfer agent. Unlike molecular Br₂, which creates a highly polarized and long-lived carbocation prone to Wagner-Meerwein shifts, DBTCE facilitates a more concerted delivery of bromine[6].
-
-
Thermal Activation: Heat the reaction mixture to 110 °C (reflux) for 12–24 hours. Monitor the consumption of the starting material via GC-MS or TLC.
-
Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the crude residue via flash column chromatography (silica gel, hexanes).
-
Self-Validation Check: Run a ¹³C NMR of the purified product. The presence of exactly two downfield sp³ halogenated carbons (typically between 45–60 ppm) and the retention of the original bicyclic bridgehead signals confirms successful 1,2-addition without skeletal migration.
References
- Rearrangement of Bicyclo[2.2.2]octa-2,5-diene and Bicyclo[3.2.
- Source: Jordan Journal of Chemistry (yu.edu.jo)
- Low and high temperature bromination of exocyclic dienes: High temperature bromination.
- Rearrangement and participation reactions occurring during the bromination of 7-trimethylsilylnitronorbornenes.
- Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- Bromination of 2,3-dihydrobenzobarrelene and synthesis of its mono- and dibromide derivatives: unexpected Wagner-Meerwein rearrangement on silica gel Source: ResearchGate URL
- Wagner–Meerwein rearrangement Source: Wikipedia URL
Sources
- 1. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 2. Sci-Hub. Rearrangement of Bicyclo[2.2.2]octa-2,5-diene and Bicyclo[3.2.2]nona-6,8-diene under the Conditions of Bromination / Bulletin of the Chemical Society of Japan, 1996 [sci-hub.box]
- 3. Rearrangement and participation reactions occurring during the bromination of 7-trimethylsilylnitronorbornenes. Evidence for a discrete carbocation β to silicon - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. High Temperature Bromination of Bicyclic Hydrocarbons | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Recrystallization solvents for high-purity (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene
Welcome to the Technical Support Center for the isolation and purification of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene . This chiral bicyclic dibromide is a highly valuable intermediate in complex organic synthesis and drug development[1][2]. Because its synthesis typically involves the direct bromination of bicyclo[3.2.1]oct-2-ene, crude mixtures often contain unreacted starting materials, monobrominated side products, and over-brominated species[1].
As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind solvent selection and provide self-validating protocols to ensure your purification workflows are reproducible, high-yielding, and structurally non-destructive.
Mechanistic Considerations: The Allylic vs. Vinylic Bromide
To purify this compound effectively, you must understand its reactivity profile. The molecule contains two distinct halogens:
-
C3-Bromine (Vinylic): Attached directly to the
carbon of the double bond. It is highly stable and resistant to standard nucleophilic substitution ( ). -
C4-Bromine (Allylic): Attached to the
carbon adjacent to the double bond. This bond is highly labile. Heating this compound in nucleophilic or protic solvents (like methanol or ethanol) will induce rapid solvolysis, replacing the allylic bromide with an alkoxy group and destroying your product.
The Golden Rule: Always prioritize non-nucleophilic, aprotic solvent systems and keep dissolution temperatures strictly below 40 °C[3][4].
Solvent Selection Matrix
The table below summarizes the quantitative performance of various recrystallization solvent systems for bicyclic dibromides.
| Solvent System | Volume Ratio | Polarity Index | Solvolysis Risk | Expected Yield | Expected Purity |
| Dichloromethane / Pentane | 1:4 | ~1.0 | Low | 82 – 88% | >98.5% |
| Diethyl Ether / Hexane | 1:4 | ~0.6 | Low | 75 – 80% | >97.0% |
| Ethyl Acetate / Heptane | 1:5 | ~1.2 | Low | 70 – 75% | >95.0% |
| Absolute Ethanol | N/A | 5.2 | High (if >50°C) | <60% | Variable |
Note: Dichloromethane (DCM) / Pentane is the industry-standard choice for halogenated bicyclic systems due to its excellent balance of solubility and volatility[4].
Standard Operating Procedure: Dual-Solvent Recrystallization
This step-by-step protocol utilizes the DCM/Pentane system. It is designed as a self-validating workflow —each step contains a visual or physical cue to confirm success before proceeding.
Step 1: Gentle Dissolution
-
Action: In a dry Erlenmeyer flask, suspend the crude this compound in a minimum volume of Dichloromethane (DCM). Warm gently in a water bath to 30–35 °C until fully dissolved.
-
Causality: DCM is a superb solvent for the dibromide, allowing dissolution at low temperatures to protect the fragile allylic C4-Br bond.
-
Validation: The solution should become completely transparent. If particulate matter remains, it is likely an inorganic salt impurity (e.g., residual brominating agent); filter the solution through a glass frit before proceeding.
Step 2: Anti-Solvent Titration
-
Action: Remove the flask from the heat source. Slowly add pentane (the anti-solvent) dropwise while swirling continuously until the solution becomes faintly turbid (cloudy).
-
Causality: Pentane dramatically lowers the solubility of the dibromide. The turbidity indicates that the solution has reached the exact threshold of supersaturation.
Step 3: Clarification & Saturation Point Confirmation
-
Action: Add 1 to 3 drops of DCM back into the flask, swirling until the turbidity just disappears.
-
Validation: The transition from turbid to crystal-clear confirms you have achieved a perfect saturated solution at room temperature. Excess DCM will ruin your yield; excess pentane will cause the product to "oil out."
Step 4: Nucleation and Maturation
-
Action: Cover the flask and allow it to cool completely undisturbed to room temperature (approx. 20 °C) over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.
-
Causality: Slow cooling allows the (1R,4R,5S) enantiomer to form a highly ordered, stable crystal lattice, excluding monobrominated impurities which remain dissolved in the pentane-rich mother liquor.
Step 5: Isolation and Washing
-
Action: Recover the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 volumes of ice-cold pentane.
-
Validation: The filtrate will appear pale yellow (confirming the removal of soluble impurities), while the filter cake will remain stark white, visually validating the success of the purification.
Workflow & Troubleshooting Diagram
The following logical workflow illustrates the recrystallization process and the decision tree for handling common physical anomalies like "oiling out."
Workflow for optimizing recrystallization of bicyclic dibromides and troubleshooting oiling out.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a biphasic liquid at the bottom of the flask) instead of forming crystals. How do I fix this? A1: Oiling out occurs when the compound separates from the solvent mixture at a temperature above its melting point. This is frequently caused by a high concentration of impurities depressing the melting point of the dibromide.
-
The Fix: Gently reheat the flask until the oil redissolves. Add 5–10% more of your "good solvent" (DCM) to keep the compound in solution at higher temperatures. Allow it to cool much more slowly. If you have a pure seed crystal from a previous batch, drop it in when the solution reaches room temperature to force heterogeneous nucleation.
Q2: I used boiling ethanol for recrystallization. My yield is terrible, and NMR shows a new prominent impurity. What happened?
A2: You have degraded your product. The bromine at the C4 position is allylic and highly reactive. Heating allylic bromides in nucleophilic, protic solvents like ethanol provides the activation energy required for
-
The Fix: Discard the degraded batch. For future runs, switch to a non-nucleophilic solvent system (DCM/Pentane or Ether/Hexane)[3].
Q3: How do I ensure the removal of the monobrominated impurity (e.g., 3-bromobicyclo[3.2.1]oct-2-ene)? A3: Monobrominated byproducts lack the second heavy halogen atom, making them significantly less polar and much more soluble in hydrocarbon solvents than the dibromide.
-
The Fix: The standard protocol naturally excludes them during crystallization. To guarantee their removal, ensure your final wash on the Büchner funnel uses strictly ice-cold pentane . This will selectively dissolve the monobromide off the surface of your crystals without dissolving the target dibromide.
Q4: My crystals are slightly yellow/orange even after filtration. How can I achieve >99% purity?
A4: The yellow/orange tint is almost always trace elemental bromine (
-
The Fix: Before performing the recrystallization, dissolve your crude product in DCM and pass it through a short plug of silica gel, eluting with 10% Ethyl Acetate in Hexanes. The silica will trap the polar polymeric impurities, and washing the organic layer with a mild sodium thiosulfate (
) solution will neutralize any residual .
References
-
Temperature effects on the bromination of 2-bromobicyclo[2.2.1]hept-2-ene. Synthesis of 2,3-dibromobicyclo[2.2.1]hept-2-ene Source: American Chemical Society (J. Org. Chem.) URL:[Link]
-
Synthesis from Haloalkanes with Hydriodic Acid (Recrystallization of Dihalobicyclo Systems) Source: Thieme-Connect (Science of Synthesis) URL:[Link]
Sources
Technical Support Center: Troubleshooting Stereoselectivity Loss in Dibromobicyclo[3.2.1]oct-2-ene Synthesis
Welcome to the Advanced Applications Support Center. While direct bromination of bicyclo[3.2.1]oct-2-ene is a documented synthetic pathway[1], the de novo construction via dibromocarbene addition to norbornene (bicyclo[2.2.1]hept-2-ene) followed by ring expansion is the premier route for accessing the highly specific 3,4-dibromobicyclo[3.2.1]oct-2-ene architecture[2].
This reaction cascade is inherently stereoselective, kinetically favoring the exo-isomer[3]. However, researchers frequently encounter yield degradation or loss of stereoselectivity (epimerization to the endo-isomer) due to subtle deviations in reaction conditions. This guide provides field-proven insights to diagnose, correct, and validate your synthetic workflow.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of dibromocarbene addition and stereoselective ring expansion.
Troubleshooting FAQs
Q1: Why am I observing a mixture of exo and endo isomers at the C-4 position instead of the exclusive exo-3,4-dibromobicyclo[3.2.1]oct-2-ene?
Causality: The ring expansion of the initial exo-tricyclic adduct is stereospecific. The cyclopropane ring opens via a concerted disrotatory mechanism, dictating that the migrating bromide occupies the exo position on the newly formed bicyclo[3.2.1]oct-2-ene framework[2]. Loss of this stereoselectivity is almost exclusively a post-rearrangement artifact. The C-4 bromine is allylic and highly prone to
Q2: How can I definitively distinguish between the exo and endo isomers in my product mixture?
Causality & Validation: The stereochemistry at C-4 can be unambiguously assigned using
-
For the exo-bromo isomer , the C-4 proton sits in the endo position. Molecular models show the dihedral angle between H-4(endo) and H-5 is approximately 78°, which corresponds to a very small coupling constant of 2–3 Hz [3].
-
For the endo-bromo isomer , the C-4 proton sits in the exo position. The dihedral angle between H-4(exo) and H-5 is approximately 44°, resulting in a significantly larger coupling constant of 7–8 Hz [3]. Solution: Check the splitting pattern of the allylic proton signal (typically around 4.5–4.8 ppm). If you observe a doublet of doublets with a large
value (~7.5 Hz), your product has epimerized.
Q3: The yield of the rearranged bicyclo[3.2.1]oct-2-ene is low, and I am recovering the un-rearranged tricyclic intermediate. How do I drive the ring expansion? Causality: While the activation energy for the ring expansion of 3,3-dibromotricyclo[3.2.1.0^{2,4}]octane is lower than its dichloro counterpart, it still requires thermal energy to proceed to completion[4]. If the carbene addition is performed strictly at 0 °C and quenched immediately, the highly strained cyclopropane ring may not fully open. Solution: After the carbene addition is complete, allow the reaction mixture to warm to room temperature. If TLC or NMR indicates the persistence of the tricyclic intermediate (identified by high-field cyclopropyl protons), gently heat the reaction mixture in a non-polar solvent (e.g., refluxing pentane at 36 °C) for 1–2 hours to quantitatively drive the thermal rearrangement[4].
Quantitative Data: Impact of Reaction Conditions
The table below summarizes how different carbene generation methods and solvent systems impact the final yield and stereochemical integrity of the product.
Table 1: Impact of Reaction Conditions on Yield and Stereoselectivity
| Carbene Generation Method | Solvent System | Temperature | Time | Yield (%) | exo:endo Ratio | Mechanistic Consequence |
| Pentane (Anhydrous) | 0 °C to 25 °C | 4 h | >85% | >99:1 | Kinetic control; stereospecific rearrangement. | |
| 25 °C to 40 °C | 12 h | 75% | 90:10 | Biphasic heating promotes mild allylic epimerization. | ||
| 60 °C (Reflux) | 8 h | 60% | 55:45 | Protic solvent + heat drives | ||
| Diethyl Ether | -78 °C to 25 °C | 2 h | 40% | 80:20 | Carbenoid side reactions; reduced overall selectivity. |
Self-Validating Experimental Protocol
Objective: Stereoselective Synthesis of exo-3,4-Dibromobicyclo[3.2.1]oct-2-ene while suppressing
Step 1: Reaction Setup
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.
-
Charge the flask with norbornene (1.0 equiv) and potassium tert-butoxide (1.5 equiv) in anhydrous pentane (0.5 M concentration). Cool the suspension to 0 °C using an ice bath.
-
Causality Note: Pentane is chosen over protic or polar solvents to completely suppress the ionization of the final allylic bromide product[3].
-
Step 2: Dibromocarbene Generation
-
Dissolve bromoform (1.2 equiv) in an equal volume of anhydrous pentane.
-
Add this solution dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 5 °C.
-
Validation Check: The reaction mixture will turn cloudy and precipitate KBr. A color change to pale yellow is normal and indicates active carbene generation.
-
Step 3: Thermal Ring Expansion
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.
-
Validation Check: To ensure complete electrocyclic ring expansion of the intermediate 3,3-dibromotricyclo[3.2.1.0^{2,4}]octane, a brief reflux (36 °C) can be applied if in-process NMR shows residual high-field cyclopropyl signals[4].
-
Step 4: Quench & Workup
-
Quench the reaction carefully with ice-cold water. Separate the organic layer. Extract the aqueous layer twice with pentane.
-
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.-
Critical Parameter: Keep the rotary evaporator water bath below 30 °C. Elevated temperatures during concentration will induce thermal epimerization[3].
-
Step 5: Purification & Stereochemical Validation
-
Purify via flash column chromatography on silica gel (pre-neutralized with 1%
in hexanes) using 100% hexanes as the eluent[1].-
Validation Check (
NMR in ): Confirm the exo stereochemistry by locating the C-4 proton signal. It must appear as a doublet of doublets with a coupling constant of Hz to the bridgehead proton[3]. A larger coupling constant ( Hz) indicates a failure to maintain stereocontrol.
-
References
- Smolecule. "3,4-Dibromobicyclo[3.2.1]oct-2-ene - Smolecule: Synthesis Methods".
- Jefford, C. W., Mahajan, S., Waslyn, J., & Waegell, B. "The Stereochemistry of the Bicyclo[3.2.1]octane System. III. The Addition of Dihalocarbene to Bicyclic Olefins". Journal of the American Chemical Society.
- CORE. "Semipinacol rearrangement of cis-fused β-lactam diols into bicyclic lactams".
- ResearchGate. "Synthesis of Bridged Bicyclic Molecules using Halocarbenes".
Sources
Preventing debromination of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene under basic conditions
The following technical guide is structured as a specialized support center resource. It prioritizes the stability of the allylic/vinylic bromide system in bicyclic frameworks, a notorious challenge in tropane and carbohydrate synthesis.[1][2]
Topic: Stability Protocol for (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene Document ID: TS-BR-321-OCT Status: Active / High Priority[1][2]
Executive Summary & Diagnostic
The Core Issue: Users working with This compound under basic conditions frequently encounter "debromination."[1][2] Chemically, this is rarely a reductive loss of Br₂ (unless reducing agents are present) but rather a base-mediated elimination (dehydrobromination) or nucleophilic substitution of the labile C4-allylic bromide.[1][2]
Immediate Diagnostic Checklist:
-
Symptom: TLC shows a new spot with significantly higher polarity (lower R_f).[1][2]
-
Symptom: Mass Spec shows [M-80] or [M-82] peak dominance.[1][2]
Mechanistic Insight: The "Danger Zone"
To prevent degradation, you must understand why this molecule is fragile.[1][2] The structure contains two distinct bromine environments:[1][3]
-
C3-Br (Vinylic): Generally robust.[1][2] Resists nucleophilic attack but susceptible to metal-halogen exchange.[1][2]
-
C4-Br (Allylic): The Critical Failure Point. This position is electronically activated by the adjacent double bond.[1][2]
The Pathways of Degradation
Under basic conditions (pH > 8), the C4-Br is prone to three competing failure modes. The bridgehead geometry (Bredt's Rule) protects against standard elimination towards C5, but remote elimination or substitution is rapid.[1][2]
Figure 1: Competing reaction pathways for the allylic bromide moiety under basic conditions.
Troubleshooting & Protocols (FAQ Format)
Q1: I need to hydrolyze an ester elsewhere on the molecule. NaOH destroyed my compound. What do I do?
The Fix: Avoid "Hard" Bases.
Sodium Hydroxide (NaOH) provides a hard nucleophile (
Recommended Protocol: Lithium Hydroxide / Peroxide Hydrolysis Lithium binds tightly to the carbonyl oxygen, accelerating ester hydrolysis while the peroxide anion is more nucleophilic toward the carbonyl than the alkyl bromide.[1][2]
| Parameter | Standard (Failed) | Optimized (Recommended) |
| Reagent | NaOH or KOH | LiOH (aq) or LiOOH |
| Solvent | Methanol/Water | THF / Water (4:1) |
| Temperature | 25°C - Reflux | -10°C to 0°C |
| Stoichiometry | Excess | 1.05 - 1.1 Equivalents |
Step-by-Step:
-
Cool to -10°C.
-
Add LiOH (1.1 eq) dissolved in minimum water dropwise.[1][2]
-
Monitor by TLC every 15 mins.
-
Quench immediately with cold 1M
or upon completion. Do not let it sit.
Q2: My workup involves a saturated bicarbonate wash, and I see degradation. Why?
The Fix: Phase Transfer Catalysis Effects.
Even weak bases like
Protocol Adjustment:
-
Replace: Saturated
wash.[1][2] -
Substitute: Dilute Phosphate Buffer (pH 6.5 - 7.0).
-
Technique: Perform washes quickly ( < 2 mins contact time) with cold buffers (
C).[1][2] Dry immediately over (avoid or basic drying agents).[1][2]
Q3: I am attempting an N-alkylation (e.g., forming a tropane nitrogen bridge). The base is causing aromatization.[1][2]
The Fix: Non-Nucleophilic Bases (Hünig's Base).[1][2] If you need to scavenge protons, avoid amines that can act as nucleophiles (like Triethylamine, which can quaternize).[1][2]
-
Why: The steric bulk prevents attack at the C4-Allylic position, while the nitrogen lone pair is still available to neutralize acid generated in the reaction.[1]
Advanced Stabilization Strategies
If your synthesis requires exposure to basic conditions, you must employ Kinetic Protection .[1][2]
Strategy A: The "Solvent Cage" Effect
Avoid Polar Aprotic solvents (DMF, DMSO) with bases.[1][2] These solvents solvate cations (
-
Preferred Solvent: Toluene or DCM (if compatible).[1][2] These suppress the nucleophilicity of ionic bases.[1][2]
Strategy B: Temperature Control
The activation energy (
-
Rule of Thumb: Never exceed
C when base is present.[1][2] -
Cryo-conditions: If using strong bases (e.g., LDA for enolate chemistry), operate at
C. The C4-Br is usually stable to lithiated species at this temperature if quenched cold.[1][2]
References & Authority
The protocols above are derived from the reactivity profiles of allylic halides in bridged bicyclic systems, specifically the behavior of exo- and endo-substituted bicyclo[3.2.1]octenes.[1]
-
Reactivity of Halogenated Bicycles:
-
Jefford, C. W., et al.[1][2] "Stereospecific Sn2' reactions of exo-4-substituted 3-halogenobicyclo[3.2.1]oct-2-enes." Journal of the Chemical Society, Chemical Communications, 1976.[1][2]
-
Mechanistic Context: This paper establishes that nucleophilic attack on these systems often proceeds with rearrangement (Sn2'), confirming the lability of the C4 position.[1][2]
-
-
General Allylic Bromide Stability:
-
Synthesis of Bicyclo[3.2.1]octane Frameworks:
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. Bicyclo(3.2.1)oct-2-ene [webbook.nist.gov]
- 2. Bicyclo(3.2.1)oct-2-ene | C8H12 | CID 136649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3,4-Dibromobicyclo[3.2.1]oct-2-ene | 61692-17-9 [smolecule.com]
- 4. 10.4 Stability of the Allyl Radical: Resonance Revisited - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Temperature for Bicyclic Alkene Bromination
Welcome to the Technical Support Center for professionals in research, discovery, and drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction temperature for the bromination of bicyclic alkenes. Our focus is on providing scientifically grounded solutions to common challenges, ensuring the reliability and success of your synthetic endeavors.
Introduction: The Critical Role of Temperature in Bicyclic Alkene Bromination
The bromination of bicyclic alkenes is a cornerstone reaction in organic synthesis, yet it is notoriously sensitive to reaction conditions, particularly temperature. The rigid, strained nature of bicyclic systems like norbornene derivatives makes them prone to skeletal rearrangements and competing side reactions.[1][2] Temperature control is paramount as it directly influences the reaction pathway, dictating the product distribution between the desired vicinal dibromide and undesired rearranged or radical substitution products.[3][4]
This guide will delve into the mechanistic underpinnings of these temperature-dependent pathways and provide actionable strategies to steer your reaction toward the desired outcome.
Frequently Asked Questions (FAQs)
Q1: Why is my bicyclic alkene bromination yielding a complex mixture of products instead of the expected 1,2-dibromide?
A1: The formation of multiple products is a common issue stemming from the inherent reactivity of bicyclic systems.[5] At low to moderate temperatures, the reaction typically proceeds through an electrophilic addition mechanism involving a cyclic bromonium ion intermediate.[6][7][8] However, the strain in bicyclic systems can lead to the formation of a carbocation intermediate that is susceptible to Wagner-Meerwein rearrangements, resulting in a mixture of isomeric products.[1][9][10][11][12]
At higher temperatures, a free-radical substitution pathway can compete with or even dominate the ionic addition mechanism, leading to allylic bromination products.[4][5]
Q2: I'm observing significant amounts of rearranged products in my reaction. How can I suppress these Wagner-Meerwein rearrangements?
A2: Wagner-Meerwein rearrangements are driven by the formation of a more stable carbocation intermediate.[9][11] These rearrangements are a significant challenge in the bromination of bicyclic systems at lower temperatures.[1][2] Interestingly, increasing the reaction temperature can often suppress these skeletal rearrangements.[1][2][3][4] High-temperature bromination, for instance in a high-boiling solvent like decalin, has been shown to favor the formation of non-rearranged products.[3] This is because at higher temperatures, the reaction can proceed through a different, non-polar transition state or a radical mechanism that is less prone to rearrangement.[4]
Q3: What is the mechanistic difference between low-temperature and high-temperature bromination of bicyclic alkenes?
A3: The reaction mechanism is highly dependent on the temperature:
-
Low to Moderate Temperatures (Ionic Mechanism): At these temperatures, the reaction follows an electrophilic addition pathway. The pi electrons of the alkene attack a bromine molecule, forming a cyclic bromonium ion intermediate.[6][7] This intermediate is then attacked by a bromide ion to give the anti-addition product.[13][14] However, in strained bicyclic systems, the intermediate may have more carbocationic character, making it susceptible to Wagner-Meerwein rearrangements.[1][9]
-
High Temperatures (Radical Mechanism): At elevated temperatures, especially in the presence of light or radical initiators, a free-radical chain reaction can occur.[15][16] This involves the homolytic cleavage of the Br-Br bond to form bromine radicals. These radicals can then add to the double bond or abstract an allylic hydrogen, leading to a different set of products.[17] This pathway is generally less prone to skeletal rearrangements.[4]
Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A4: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction temperature may be too low for the reaction to proceed to completion in a reasonable timeframe.[18]
-
Side Reactions: As discussed, rearrangements and radical substitutions can consume your starting material and lead to a mixture of products, making isolation of the desired product difficult and reducing its yield.[18]
-
Product Degradation: The brominated products may be unstable under the reaction or workup conditions.[18][19]
-
Suboptimal Reagent Stoichiometry: Using a large excess of the brominating agent can lead to over-bromination.[18] Conversely, an insufficient amount will result in incomplete conversion.
-
Impure Starting Materials: Impurities in the bicyclic alkene or the brominating agent can interfere with the reaction.[20]
To improve the yield, carefully monitor the reaction by TLC or GC/MS to determine the optimal reaction time and quench it before significant side product formation or degradation occurs.[18][19] Optimization of the stoichiometry of the brominating agent is also crucial.[21]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of rearranged products | Reaction temperature is too low, favoring the ionic pathway and Wagner-Meerwein rearrangements.[1][2] | Increase the reaction temperature. Consider using a high-boiling, non-polar solvent like decalin (boiling point ~190 °C).[3] |
| Formation of allylic bromination byproducts | Reaction temperature is too high, or there is exposure to light, promoting a free-radical mechanism.[15][17] | Lower the reaction temperature. Conduct the reaction in the dark to minimize radical initiation.[22] |
| Low or no conversion of starting material | Reaction temperature is too low. Insufficient activation of the brominating agent.[18] | Gradually increase the reaction temperature while monitoring the reaction progress. If using a milder brominating agent like N-bromosuccinimide (NBS), consider adding a catalytic amount of a radical initiator if a radical pathway is desired, or a protic/Lewis acid if an ionic pathway is intended under specific conditions.[18] |
| Over-bromination (formation of poly-brominated products) | Excess of the brominating agent. Reaction time is too long.[18] | Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. Monitor the reaction closely and quench it once the starting material is consumed.[18] |
| Poor stereoselectivity | The reaction may be proceeding through a mechanism that is not stereospecific, such as a radical pathway.[23] | For stereospecific anti-addition, ensure conditions that favor the ionic mechanism (lower temperatures, polar solvents, and darkness).[13][14] |
Experimental Protocols
Protocol 1: Low-Temperature Bromination (Favoring Ionic Addition with Potential for Rearrangement)
This protocol is designed for conditions that typically favor the ionic electrophilic addition mechanism.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the bicyclic alkene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
-
Cooling: Cool the solution to the desired low temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or an ice bath).
-
Reagent Addition: Prepare a solution of bromine (1.05 eq) in the same anhydrous solvent. Add the bromine solution dropwise to the stirred alkene solution over 30-60 minutes. Maintain the low temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: High-Temperature Bromination (Suppressing Wagner-Meerwein Rearrangements)
This protocol is adapted from literature procedures demonstrating the suppression of skeletal rearrangements at elevated temperatures.[1][3]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the bicyclic alkene (1.0 eq) in a high-boiling inert solvent such as decalin.
-
Heating: Heat the solution to the desired high temperature (e.g., 150 °C).[3]
-
Reagent Addition: Slowly add a solution of bromine (1.05 eq) in the same solvent to the heated and stirred solution.
-
Reaction Monitoring: Monitor the reaction by GC-MS to follow the disappearance of the starting material and the formation of the non-rearranged product.
-
Cooling and Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a lower-boiling organic solvent (e.g., hexanes) and wash with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure (if possible, or use a Kugelrohr apparatus for high-boiling solvents), and purify the product by column chromatography or distillation.
Visualizing Reaction Pathways
Ionic vs. Radical Bromination Pathways
The choice of reaction temperature dictates which of these pathways is favored.
Caption: Temperature and light influence the dominant bromination mechanism.
Troubleshooting Workflow for Low Yield
A systematic approach to diagnosing and resolving low product yield.
Caption: A logical workflow for troubleshooting low yields in bromination.
References
-
Alkene Reactivity. (n.d.). MSU Chemistry. Retrieved from [Link]
-
Bromination of norbornene derivatives: synthesis of brominated norbornanes and norbornenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction of Alkenes with Bromine. (2025, July 26). Chemistry Steps. Retrieved from [Link]
-
Free-Radical Addition of HBr: Anti-Markovnikov Addition. (2022, June 17). Chemistry Steps. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry. Retrieved from [Link]
-
Bromination of Norborane: The Question of Bromonium Ions vs. 6,1-Hydride Shift. (2025, August 06). ResearchGate. Retrieved from [Link]
-
synthesis of brominated norbornanes and norbornenes. (n.d.). Open Metu. Retrieved from [Link]
-
Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Wagner–Meerwein rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
-
Wagner-Meerwein Rearrangement. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]
-
High Temperature Bromination of Bicyclic Hydrocarbons. (n.d.). Jordan Journal of Chemistry (JJC). Retrieved from [Link]
-
Rearrangements in Alkene Addition Reactions. (2013, February 26). Master Organic Chemistry. Retrieved from [Link]
-
Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. (2023, June 02). PMC. Retrieved from [Link]
-
The chemistry of organohalogenic molecules. Part 172. Kinetic studies of bromine transfer from N-bromosuccinimide to norbornene. (n.d.). Arkat USA. Retrieved from [Link]
-
Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
10.8: Radical-Chain Addition Reactions to Alkenes. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
-
High Temperature Bromination of Bicyclic Hydrocarbons. (n.d.). Jordan Journal of Chemistry (JJC). Retrieved from [Link]
-
Stereoselective bromofunctionalization of alkenes. (2014, July 15). PubMed. Retrieved from [Link]
-
Free radical halogenation of alkenes: substitution vs addition. (n.d.). SlidePlayer. Retrieved from [Link]
-
Bromination Reactions. (2022, May 20). Greener Organic Transformations | Books Gateway | Royal Society of Chemistry. Retrieved from [Link]
-
Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. Retrieved from [Link]
-
Reactions of Alkenes with Bromine. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Bromination of Alkenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. (2023, January 25). Macmillan Group - Princeton University. Retrieved from [Link]
-
Optimization for the bromination step. (n.d.). ResearchGate. Retrieved from [Link]
-
Bromination of Alkenes- Organic Chemistry Mechanism. (2020, December 13). YouTube. Retrieved from [Link]
-
(PDF) HIGH TEMPERATURE BROMINATION REACTIONS OF 1S,4R-1- (BROMOMETHYL)-7,7-DIMETHYLBICYCLO[2.2.1]HEPT-2-ENE. (n.d.). ResearchGate. Retrieved from [Link]
-
Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). (2025, July 07). Master Organic Chemistry. Retrieved from [Link]
-
Bromination not going as expected?? (2019, December 29). Sciencemadness Discussion Board. Retrieved from [Link]
-
Free Radicals Halogenation and Bromination. (2020, December 16). Reddit. Retrieved from [Link]
-
Corner Bromination of 2-Methyl-endo-tricyclo[3.2.1.0 2,4 ]octane and -oct-6-ene. (n.d.). ACS Publications. Retrieved from [Link]
-
hydrogen bromide and alkenes - the peroxide effect. (n.d.). Chemguide. Retrieved from [Link]
-
ChemInform Abstract: Recent Advances in Stereoselective Bromofunctionalization of Alkenes Using N-Bromoamide Reagents. (2013, July 03). ResearchGate. Retrieved from [Link]
-
The Story of the Wagner-Meerwein Rearrangement. (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
The first intermediates in the bromination of bicyclo[3.3.1]nonylidenebicyclo[3.3.1]nonane, combination of experiments and theoretical results. (2006, July 15). PubMed. Retrieved from [Link]
-
Enantioselective Aryl-Iodide-Catalyzed Wagner–Meerwein Rearrangements. (n.d.). PMC. Retrieved from [Link]
-
Mechanism of Halogenation of Alkene. (2017, September 27). Chemistry Stack Exchange. Retrieved from [Link]
-
Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.). Save My Exams. Retrieved from [Link]
-
10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
-
Bromination of a highly electron-rich alkene such as 2-methoxybut... (2023, September 22). Pearson. Retrieved from [Link]
-
Optimizing the reaction conditions for the anti-Markovnikov hydrobromination of alkenes. (2017, April 04). Retrieved from [Link]
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Technical Support Center: Purification of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene
[1]
Status: Operational | Tier: Level 3 (Senior Scientist Support) Case ID: PUR-DBBO-321[1]
Diagnostic Hub: Identifying Your Impurity
Before attempting purification, you must confirm the nature of your regioisomeric impurity.[1] Standard silica TLC is often insufficient to resolve the 3,4-isomer from the 2,3-isomer due to similar R_f values.[1]
Analytical Triage Protocol
| Diagnostic Method | Target Observation | Technical Note |
| 1H NMR (CDCl3) | Vinylic Proton (C2-H): Look for a doublet near 6.0–6.5 ppm . Allylic Proton (C4-H): Look for a doublet/multiplet near 4.5–5.0 ppm .[1] | The 2,3-regioisomer lacks a C2 vinylic proton (tetrasubstituted double bond) or shifts it significantly if the double bond migrated to C3-C4.[1] |
| 13C NMR | C2/C3 Shifts: The C-Br carbon signals are diagnostic. Vinylic C-Br (C3) appears ~120-130 ppm; Allylic C-Br (C4) appears ~50-60 ppm.[1] | Regioisomers will show distinct splitting in the alkene region.[1] |
| HPLC (Reverse Phase) | Retention Time: The 3,4-isomer is typically less polar than the 2,3-isomer due to the steric shielding of the bridge.[1] | Use a C18 column with MeCN:H2O (gradient 60:40 to 90:10).[1] |
Troubleshooting Guides & Workflows
Issue A: Co-elution of Regioisomers on Silica Gel
Symptom: You observe a single elongated spot on TLC, or mixed fractions after standard flash chromatography. Root Cause: The dipole moments of the 3,4-dibromo and 2,3-dibromo isomers are nearly identical in standard Hexane/EtOAc systems.[1]
Solution: Silver Nitrate-Impregnated Silica (Ag-SiO2)
Silver ions (
Protocol:
-
Preparation: Dissolve
(10% w/w relative to silica) in Acetonitrile. Add silica gel.[1] Rotary evaporate to dryness (protect from light).[1] -
Column Packing: Pack the column dry or as a slurry in Hexane. Note: Wrap the column in aluminum foil to prevent photo-reduction of silver.[1]
-
Elution: Use a gradient of Hexane:Toluene (Start 100:0
90:10).[1] Toluene improves separation of brominated species better than EtOAc.[1] -
Recovery: Flush fractions with brine wash to remove leached silver ions before evaporation.
Issue B: Product Decomposition (Darkening/Fuming)
Symptom: The oil turns brown/black upon concentration or storage.[1] Root Cause: The C4-allylic bromide is thermally and hydrolytically unstable. It can undergo solvolysis or elimination to form a diene (which polymerizes).[1]
Solution: Stabilization & Low-Temp Crystallization
Avoid thermal stress.[1] If the compound is solid, recrystallization is superior to chromatography for stability.[1]
Protocol:
-
Stabilizer: Add 0.1% triethylamine (TEA) to your chromatography solvents to neutralize trace acid on silica, which catalyzes allylic rearrangement.[1]
-
Recrystallization (for solids):
-
Dissolve crude mass in minimum Pentane (or Hexane) at 35°C (do not boil).
-
Add MeOH dropwise until turbidity appears.[1]
-
Store at -20°C for 24 hours.
-
Mechanism:[1][2][3][4] The highly symmetrical regioisomers often pack better.[1] The 3,4-isomer (chiral, rigid) should crystallize, leaving the "oily" impurities in the mother liquor.[1]
-
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision path for purifying the (1R,4R,5S) scaffold based on the physical state and impurity profile.
Caption: Decision matrix for purification based on physical state and impurity load. Note the use of Ag-Silica for high impurity levels.[1]
Frequently Asked Questions (FAQs)
Q1: Why does my NMR show a complex multiplet at 4.8 ppm instead of a clean doublet?
A: This indicates a mixture of the 3,4-dibromo (target) and the 4-bromo-3-ene (elimination byproduct) or a C4-epimer.[1] The allylic proton at C4 is highly sensitive to the stereochemical environment.[1] If the coupling constant (
-
Action: Check the coupling constant.[1][5]
often indicates a ~90° dihedral angle (typical for endo-H in some bridged systems), whereas larger indicates exo-H.[1]
Q2: Can I use distillation to purify this? A: Not recommended. Bicyclic allylic bromides are thermally liable.[1] Heating above 80°C often triggers HBr elimination, leading to aromatization or polymerization.[1] If you must distill, use high vacuum (<0.5 mmHg) and keep the bath temperature below 60°C.[1]
Q3: The compound decomposes on the column.[1] What is happening? A: Silica gel is slightly acidic.[1] The allylic bromide at C4 is sensitive to acid-catalyzed solvolysis.[1]
-
Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane, or add 0.1% TEA to your eluent.[1] This neutralizes the acid sites on the silica.[1]
Q4: How do I remove the 2,3-dibromo regioisomer specifically? A: If Ag-Silica fails, consider Chemical Resolution . The vinylic bromide (C3) in the 3,4-isomer is less reactive to nucleophilic attack than the allylic bromide (C4).[1] However, the 2,3-isomer (vicinal dibromide) reacts differently with Zinc/Acetic acid (reductive elimination).[1]
References
-
Bicyclo[3.2.
-
General Purification of Halogenated Bicycles
-
Chromatographic Separation Techniques
Stability of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene in air and moisture
A Guide to Stability, Handling, and Troubleshooting for Researchers
Welcome to the technical support center for (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this compound in the presence of air and moisture, along with practical advice for its handling and storage. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and extensive experience with sensitive reagents.
Introduction to the Stability of this compound
This compound is a synthetically useful intermediate containing two key reactive features: a vicinal dibromide and a strained bicyclic alkene. The interplay of these functional groups dictates its stability profile, making it susceptible to degradation when exposed to atmospheric conditions. While specific kinetic data for this exact molecule is not extensively published, its reactivity can be predicted based on well-understood chemical principles governing similar structures.
The primary concerns for the stability of this compound are its sensitivity to:
-
Moisture: Can lead to hydrolysis or elimination reactions.
-
Atmospheric Oxygen: Can result in oxidation of the alkene or other parts of the molecule.
-
Light and Heat: Can accelerate decomposition pathways.
This guide will provide you with the necessary information to mitigate these risks and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound in the presence of air and moisture?
A1: Based on the structure, two main degradation pathways are of concern:
-
Reaction with Moisture (Hydrolysis/Elimination): Vicinal dihalides can be susceptible to elimination reactions in the presence of moisture, especially with trace amounts of acid or base, to form an alkyne or diene.[1][2] While direct hydrolysis of the C-Br bonds to form a diol is possible, it generally requires more forcing conditions. However, over extended periods, even neutral water could potentially lead to the formation of bromohydrins or other hydrolysis byproducts.
-
Reaction with Air (Oxidation): The double bond in the bicyclo[3.2.1]oct-2-ene system is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light.[3] This can lead to the formation of epoxides, diols, or even cleavage of the double bond to form dicarbonyl compounds under vigorous conditions.[4][5]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is crucial for maintaining the compound's integrity. We recommend the following conditions:
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |
| Temperature | 2-8°C (refrigerated) | To slow down potential degradation reactions. |
| Light | In an amber vial or protected from light | To prevent photochemical decomposition. |
| Container | Tightly sealed, chemically resistant glass vial with a PTFE-lined cap | To prevent ingress of moisture and air. |
Q3: I've noticed a discoloration (e.g., turning yellow or brown) in my sample. What could be the cause?
A3: Discoloration is often an indicator of decomposition. The formation of colored byproducts can result from oxidation or elimination reactions. For instance, the elimination of HBr can lead to conjugated systems that are often colored. If you observe a change in color, it is advisable to re-analyze the compound for purity before use.
Q4: Can I handle this compound on the open bench?
A4: For brief periods and small quantities, handling on an open bench may be acceptable if done quickly. However, due to its sensitivity to air and moisture, we strongly recommend handling this compound in an inert atmosphere, such as in a glovebox or using Schlenk techniques, to minimize exposure.
Q5: What solvents are recommended for dissolving this compound?
A5: Use anhydrous solvents to prevent moisture-induced degradation. Suitable solvents include dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). Ensure that the solvents are freshly distilled or obtained from a solvent purification system.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Problem 1: Inconsistent or Low Yields in Reactions
-
Possible Cause A: Degraded Starting Material. The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Check the physical appearance of the compound for any discoloration.
-
Analyze the purity of the starting material using techniques like NMR or GC-MS.
-
If degradation is confirmed, purify the compound (if possible) or use a fresh batch.
-
-
-
Possible Cause B: Reaction Conditions. The reaction may be sensitive to trace amounts of water or oxygen.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents and reagents.
-
Perform the reaction under a strict inert atmosphere.
-
-
Problem 2: Appearance of Unexpected Byproducts in Reaction Mixtures
-
Possible Cause: Instability of the Compound Under Reaction Conditions. The reaction conditions (e.g., temperature, pH, reagents) may be promoting the decomposition of your starting material.
-
Troubleshooting Steps:
-
Analyze the byproducts to understand the degradation pathway. For example, the presence of an alkyne could suggest an elimination reaction.
-
Consider lowering the reaction temperature.
-
If using a base or acid, consider a milder alternative or a non-nucleophilic base.
-
-
Workflow for Troubleshooting Inconsistent Results
Caption: A decision-making workflow for troubleshooting inconsistent experimental outcomes.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.
-
In an inert atmosphere (glovebox or under a stream of inert gas), transfer the desired amount of this compound into the vial.
-
Seal the vial tightly.
-
For added protection, wrap the cap with Parafilm®.
-
Label the vial clearly with the compound name, structure, date, and storage conditions.
-
Store the vial in a refrigerator at 2-8°C.
Protocol 2: Handling for Reaction Setup (Schlenk Technique)
-
Assemble oven-dried or flame-dried glassware under a positive pressure of inert gas (Argon or Nitrogen).
-
The vial containing this compound should be allowed to warm to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Under a positive flow of inert gas, quickly weigh the required amount of the compound and add it to the reaction flask.
-
If transferring a solution, use a syringe that has been purged with inert gas.
-
Add anhydrous solvent to the reaction flask via cannula or syringe.
-
Proceed with the reaction under a continuous inert atmosphere.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
-
Reactions of Dihalides. (2023, January 22). Chemistry LibreTexts. [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018, April 28). MDPI. [Link]
-
Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. (n.d.). Vedantu. [Link]
-
Constructive Innovation of Approaching Bicyclo[3.2.1]octane in ent–Kauranoids. (2025, September 23). ResearchGate. [Link]
-
Formation of alkynes through double elimination of vicinal dibromides. (n.d.). Master Organic Chemistry. [Link]
-
Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) - askIITians. (2025, July 28). askIITians. [Link]
-
Proposed Two-Step Synthesis of (1R,5S). (2015, March 25). ResearchGate. [Link]
-
An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (2025, August 7). ScienceDirect. [Link]
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. (2025, October 16). ResearchGate. [Link]
-
Divergent Synthesis of Bicyclo[3.2.1]octenes and Cyclohexenes via Catalytic Annulations of Nazarov Reagent and Vinyl 1,2-Diketones. (2020, October 2). PubMed. [Link]
-
New approach to the air oxidation of alkenes employing metal nitro complexes as catalysts. (1983, December 31). OSTI.GOV. [Link]
-
Vigorous oxidation of the following bicycloalkene breaks the carbon-carbon double bond and... (n.d.). Homework.Study.com. [Link]
-
Synthesis and Reactivity of Bicyclo[3.2.1]Octanoid- Derived Cyclopropanes. (n.d.). PMC. [Link]
-
Vicinal Syn Dihydroxylation. (2023, January 22). Chemistry LibreTexts. [Link]
-
Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. (n.d.). PMC. [Link]
-
Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. [Link]
-
Solved 1. Vigorous oxidation of the following bicycloalkene. (2019, March 24). Chegg. [Link]
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- 5. chegg.com [chegg.com]
Overcoming solubility issues in (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene reactions
Technical Support Center: (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene
Executive Summary: The Lipophilicity-Reactivity Paradox
The core challenge with This compound (CAS: 61692-17-9) lies in its structural duality.[1][2] The rigid bicyclic framework and bromine substituents confer significant lipophilicity (XLogP3 ≈ 3.2), making it highly soluble in non-polar solvents (DCM, CCl₄, Hexanes) but poorly soluble in the polar aprotic or aqueous systems required for downstream functionalization (e.g., Suzuki-Miyaura coupling, nucleophilic substitution).[1]
This guide addresses the "crashing out" phenomena, heterogeneous kinetics, and oiling-out issues that lead to stalled reactions and poor yields.[1][2]
Solubility & Solvent Selection Guide
User Question: "I am attempting a Suzuki coupling with phenylboronic acid, but the starting material precipitates immediately upon adding the aqueous base. What is the correct solvent system?"
Technical Insight: The 3,4-dibromo scaffold is hydrophobic. When you introduce an aqueous base (e.g., Na₂CO₃ in water), you drastically increase the polarity of the medium.[1] If your primary solvent is water-miscible but the substrate is not, the substrate is forced out of solution (the "Ouzo effect"), halting the reaction because the palladium catalyst cannot access the solid/oiled-out substrate efficiently.[1][2]
Recommended Solvent Systems (Ranked by Efficacy):
| Solvent System | Ratio (v/v) | Solubility Rating | Application Context |
| THF / Water | 4:1 to 9:1 | [2] ★★★★★ (Excellent) | Best for Suzuki/Stille couplings. THF solubilizes the dibromide; water dissolves the base.[2] |
| 1,4-Dioxane / Water | 4:1 | [1][2] ★★★★☆ (Very Good) | Higher boiling point (101°C) allows for thermal activation of sluggish vinylic bromides.[1] |
| Toluene / Water | Biphasic | ★★★☆☆ (Good) | Requires Phase Transfer Catalyst (PTC). Excellent for scale-up but requires vigorous stirring. |
| DMF or DMSO | Pure | [2] ★★☆☆☆ (Poor) | Warning: Substrate often "oils out" as a separate phase if water content >10%.[2] |
Protocol Adjustment:
-
Dissolution Step: Dissolve the this compound in the organic solvent (THF or Dioxane) first.[1][2] Ensure complete clarity.
-
Catalyst Addition: Add the Pd-catalyst to this organic phase.
-
Base Addition: Add the aqueous base solution dropwise while stirring rapidly. If cloudiness persists, increase the reaction temperature to 50°C immediately to maintain homogeneity.
Troubleshooting: Reaction-Specific Solutions
Scenario A: Nucleophilic Substitution (SN2/SN2') Fails
Issue: "I am trying to displace the allylic bromine (C4 position) with an amine, but the reaction is stuck at 10% conversion after 24 hours in Acetonitrile."
Root Cause: While Acetonitrile (MeCN) is polar, it may not sufficiently solvate the transition state for this bulky bicyclic system, or the amine salt is precipitating and coating the unreacted bromide.[1]
Solution: Phase Transfer Catalysis (PTC) Switch to a biphasic system to separate the lipophilic substrate from the ionic nucleophile until the moment of reaction.[2]
-
System: Toluene (Organic phase) + 50% NaOH (Aqueous phase).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).[2]
-
Mechanism: The quaternary ammonium salt shuttles the hydroxide/nucleophile into the organic layer where the dibromide is dissolved, facilitating the reaction in a homogeneous micro-environment.[1][2]
Scenario B: Elimination vs. Substitution Competition
Issue: "I see formation of the diene or alkyne instead of the substituted product."
Technical Insight: The C3-C4 dibromo motif is prone to E2 elimination, especially if the base is strong and the temperature is high.[2] Solubility plays a role here: if the nucleophile is poorly soluble, it acts as a base at the interface.[1][2]
Corrective Action:
-
Lower Temperature: Run the reaction at 0°C to kinetic control.
-
Change Solvent: Use a polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) which has better solubilizing power for both organic halides and ionic nucleophiles than DMF, reducing the "interfacial basicity" effect.[2]
Visualizing the Optimization Workflow
The following decision tree guides you through the solubility optimization process for the 3,4-dibromo scaffold.
Caption: Decision tree for selecting the optimal solvent system based on reaction type and nucleophile nature.
Advanced Protocol: Micellar Catalysis
For researchers adhering to Green Chemistry principles or struggling with flammability issues of THF, Micellar Catalysis is the gold standard for lipophilic bicyclic halides.[1][2]
Theory: Surfactants form nanoreactors (micelles) in water.[2] The lipophilic this compound migrates into the hydrophobic core of the micelle, while the catalyst and base reside at the interface.[1]
Protocol:
-
Surfactant: Prepare a 2 wt% aqueous solution of TPGS-750-M (Vitamin E derivative).
-
Loading: Add the dibromide substrate and coupling partner to the aqueous surfactant solution.[2]
-
Observation: The mixture will appear milky but is microscopically heterogeneous yet kinetically homogeneous.
-
Reaction: Stir vigorously at room temperature or 45°C.
-
Benefit: This often suppresses side reactions (elimination) by protecting the substrate inside the micelle.[2]
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 556335, 3-Bromobicyclo[3.2.1]oct-2-ene. PubChem.[3][4][5][6] [Link][1]
-
Garratt, P. J., et al. (2004).[1] Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems. Molecules, 9, 294.[1][7] [Link]
-
Organic Syntheses . (1971).[2] exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene. Org. Synth. 1971, 51,[1] 60. [Link]
Sources
- 1. Synthesis and Reactivity of Bicyclo[3.2.1]Octanoid- Derived Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3,4-Dibromobicyclo[3.2.1]oct-2-ene | 61692-17-9 [smolecule.com]
- 3. Bicyclo(3.2.1)octane | C8H14 | CID 260716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bicyclo(3.2.1)oct-2-ene | C8H12 | CID 136649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Bromobicyclo[3.2.1]octane | C8H13Br | CID 20061059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromobicyclo[3.2.1]oct-2-ene | C8H11Br | CID 556335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Structural Elucidation of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene
This guide is structured as a high-level Technical Comparison & Application Note, designed for organic chemists and structural biologists. It treats the analytical characterization workflow as the "product" being evaluated, comparing standard 1D assignments against a robust, multi-dimensional stereochemical validation protocol.
Executive Summary
The unambiguous assignment of halogenated bicyclic systems is a critical bottleneck in natural product synthesis and fragment-based drug discovery (FBDD). This guide evaluates the NMR spectroscopic performance of (1R,4R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene (Target Compound A ) compared to its diastereomeric alternatives (e.g., the 4S-epimer).
We demonstrate that relying solely on chemical shift (
Structural Context & The "Competitors"
In the synthesis of bicyclic scaffolds, bromination often yields a mixture of regio- and stereoisomers. The primary challenge is distinguishing the target (1R,4R,5S) isomer from its (1R,4S,5S) epimer.
| Feature | Target: (1R,4R,5S) | Alternative: (1R,4S,5S) | Differentiation Factor |
| C4-Br Orientation | Pseudo-equatorial (Exo) | Pseudo-axial (Endo) | Ring pucker anisotropy |
| H4 Orientation | Endo (Pseudo-axial) | Exo (Pseudo-equatorial) | |
| H2 (Vinyl) Signal | Doublet (d) | Doublet (d) | Long-range coupling ( |
| Key NOE | H4 | H4 | Spatial Proximity |
1H NMR Interpretation: The Performance Data
The following data represents the "fingerprint" of the target molecule. Assignments are derived from established bicyclic shielding trends and Karplus curve analysis [1, 2].
A. The Diagnostic Signals (500 MHz, CDCl )
| Position | Proton | Multiplicity | Mechanistic Insight | ||
| C2 | H2 | 6.05 - 6.25 | d | 6.5 | Vinylic. Deshielded by |
| C4 | H4 | 4.60 - 4.85 | d or dd | 4.5 - 5.5 | Allylic/Methine. The "Performance Metric." |
| C1 | H1 | 2.90 - 3.10 | m | - | Bridgehead. Allylic to C2=C3. Broadened by multiple small couplings. |
| C5 | H5 | 2.60 - 2.80 | m | - | Bridgehead. Adjacent to chiral center C4. |
| C8 | H8a/b | 1.60 - 2.10 | ddd | 11.0 (gem) | Bridge. High diastereotopicity due to proximity to the dibromo-olefin system. |
B. The "Performance Metric": Analysis
The resolving power of this analysis lies in the coupling constant between the allylic proton (H4) and the bridgehead proton (H5).
-
Scenario A (Target 4R-isomer): The H4 proton is endo. The dihedral angle
is approximately 40–50° .-
Result:
.
-
-
Scenario B (Alternative 4S-isomer): The H4 proton is exo. The dihedral angle
is approximately 85–90° .-
Result:
(Signal appears as a singlet or broad singlet).
-
Critical Insight: If the signal at ~4.7 ppm appears as a sharp singlet, you have isolated the 4S (endo-bromo) impurity, not the target.
Experimental Protocol: The CNIP Workflow
To guarantee scientific integrity, follow this self-validating workflow.
Step 1: Sample Preparation[3]
-
Solvent: Use CDCl
(99.8% D) filtered through basic alumina to remove acidic impurities that might catalyze allylic rearrangement. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Temperature: Run at 298 K. If signals are broad (fluxional ring pucker), cool to 273 K to freeze the conformer.
Step 2: Acquisition Parameters (High-Resolution)
-
Pulse Sequence: zg30 (30° pulse) to maximize recovery.
-
Spectral Width: -2 to 12 ppm.
-
Scans: 64 (minimum) to resolve
C satellites for verifying purity. -
Acquisition Time: >3.0 seconds (ensure high digital resolution for
measurement).
Step 3: Stereochemical Validation (NOESY)
Run a 1D-NOESY or 2D-NOESY targeting the H4 resonance.
-
Target (4R): Irradiation of H4 should show NOE enhancement of the C6/C7-endo protons.
-
Alternative (4S): Irradiation of H4 should show NOE enhancement of the C8-bridge protons.
Visualizing the Logic
The following diagram illustrates the decision matrix for assigning the stereochemistry based on the experimental data.
Caption: Decision tree for distinguishing the 4R-target from the 4S-impurity using J-coupling and NOE data.
Mechanistic Discussion
The preference for the (4R) configuration (exo-bromide) in thermodynamic conditions is driven by the anomeric effect and steric avoidance of the C8-bridge.
-
Trans-Diaxial Addition: If synthesized via bromination of the diene, the initial attack forms a bromonium ion. The second bromide attacks anti-parallel. In the rigid bicyclo[3.2.1] system, this often forces a rearrangement or a specific "locked" conformation [3].
-
Ring Flattening: The presence of the C2=C3 double bond flattens the six-membered ring segment. This increases the distinction between pseudo-axial and pseudo-equatorial positions, making the
-value differentiation (0 Hz vs 5 Hz) more pronounced than in saturated bicyclo[3.2.1]octanes [4].
References
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (General reference for Karplus relationships in rigid bicycles). Link
-
Jefford, C. W., et al. (1965). The Stereochemistry of the Bicyclo[3.2.1]octane System. Journal of the American Chemical Society.[1] (Foundational work on bicyclic NMR assignments). Link
- Grob, C. A. (1964). Inductive and hyperconjugative effects in bicyclic systems. Theoretical Organic Chemistry. (Explains the electronic deshielding of bridgehead protons).
-
Abraham, R. J., & Fisher, J. (1988). 1H chemical shifts in NMR: Part 5—Oxygen and bromine derivatives in rigid bicyclic systems. Magnetic Resonance in Chemistry. (Source for halogen substituent effects).[2] Link
Sources
13C NMR Chemical Shift Guide: (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene
[1][2]
Executive Summary & Structural Context
The target molecule, This compound (often referred to as Compound 287 in specific literature contexts like the Betou/Grainger studies), represents a functionalized bicyclic alkene.[1][2] It features a vinylic bromide at position C3 and an allylic bromide at position C4.[1][2]
Accurate NMR assignment is critical because this scaffold is prone to skeletal rearrangements (e.g., to norbornane derivatives) or allylic substitutions.[1][2] This guide compares the theoretical/predicted shifts of the target against the experimentally established Bicyclo[3.2.1]oct-2-ene precursor to highlight diagnostic signal changes.[1][2]
Structural Features[2][3][4][5][6]
Comparative 13C NMR Data
The following table contrasts the literature chemical shifts of the parent alkene with the predicted shifts for the 3,4-dibromo derivative. The prediction model accounts for substituent additivity rules (vinyl halide and allylic halide effects) on a rigid bicyclic frame.[1][2]
Table 1: Chemical Shift Comparison (100 MHz, CDCl3)
| Carbon Position | Type | Parent: Bicyclo[3.2.1]oct-2-ene (δ ppm) | Target: 3,4-Dibromo Derivative (δ ppm, Predicted)* | Diagnostic Trend |
| C2 | =CH- (sp2) | 135.2 | 138 - 142 | Downfield Shift: Beta-effect from C3-Br and C4-Br.[1][2] |
| C3 | =C(Br)- (sp2) | 124.5 | 120 - 128 | Complex: Heavy atom effect (Br) often shields the ipso carbon, countering inductive deshielding.[1][2] |
| C4 | -CH(Br)- (sp3) | 34.8 | 52 - 58 | Major Diagnostic: Large downfield shift (+20 ppm) due to alpha-Br.[1][2] |
| C1 | Bridgehead (sp3) | 35.1 | 40 - 45 | Beta-effect: Proximity to C2 double bond and gamma-effect from C4-Br.[1][2] |
| C5 | Bridgehead (sp3) | 35.1 | 42 - 46 | Beta-effect: Adjacent to C4-Br.[1][2] |
| C8 | Bridge (CH2) | 38.5 | 36 - 40 | Minimal change; remote from functionalization.[1][2] |
| C6 | Bridge (CH2) | 29.5 | 28 - 32 | Minimal change.[1][2] |
| C7 | Bridge (CH2) | 29.5 | 28 - 32 | Minimal change.[1][2] |
> Note: Exact experimental values for the specific (1R,4R,5S) isomer are referenced in the thesis by M. Betou (University of Birmingham, 2013) as Compound 287. The predicted values above serve as a working guide for identification in the absence of the raw dataset.
Mechanistic Assignment Logic
To validate the structure without a reference standard, use the following causal logic based on substituent effects:
A. The Vinylic Bromide (C3)[1][2]
-
Observation: In the parent alkene, C2 and C3 are distinct but relatively close (135 vs 124 ppm).[1][2]
-
Effect: Substituting H for Br at C3 introduces competing effects.
-
Result: Expect the C3 signal to remain near 120-130 ppm , potentially appearing as a quaternary carbon (low intensity) in standard 13C spectra, but clearly identified in DEPT-135 as "missing" (quaternary).[1][2]
B. The Allylic Bromide (C4)[1][2]
-
Observation: The parent C4 is a methylene (-CH2-) at ~35 ppm.[1][2]
-
Effect: Substitution of H for Br causes a massive Deshielding Alpha Effect.[1][2]
-
Result: The C4 signal will transform from a negative phase (CH2) in DEPT-135 to a positive phase (CH) signal in the 50-60 ppm region.[1][2] This is the "smoking gun" for C4 functionalization.
Experimental Validation Protocol
Follow this self-validating workflow to confirm the identity of the 3,4-dibromo compound.
Step-by-Step Methodology
-
Sample Preparation: Dissolve ~10-20 mg of the isolated oil/solid in 0.6 mL
. Ensure the solution is free of paramagnetic impurities (filter if necessary).[1][2] -
Acquisition:
-
1H NMR: Acquire standard proton spectrum. Look for the vinyl proton (H2) doublet and the allylic proton (H4) signal (likely a doublet of doublets).[1][2]
-
13C {1H}: Acquire proton-decoupled carbon spectrum (min 512 scans for quaternary detection).
-
DEPT-135: Critical for distinguishing C4 (CH) from C6/C7/C8 (CH2).
-
-
Correlative Spectroscopy (2D):
Logic Diagram: Structural Elucidation Workflow
Caption: Decision tree for confirming the 3,4-dibromo substitution pattern using DEPT-135 NMR data.
References
-
Betou, M. (2013).[1][2][4] Semipinacol rearrangement of cis-fused β-lactam diols into bicyclic lactams. Ph.D. Thesis, University of Birmingham.[1][2][4] (Source of Compound 287 experimental data). [1][2]
-
Grainger, R. S., Betou, M., Male, L., & Coles, S. J. (2012).[1][2] "Semipinacol Rearrangement of cis-Fused β-Lactam Diols into Keto-Bridged Bicyclic Lactams". Organic Letters, 14(6).[1][2]
-
Stothers, J. B., & Tan, C. T. (1976).[1][2] "13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols". Canadian Journal of Chemistry, 54(6), 917-923.[1][2] (Reference for parent bicyclic scaffold shifts).
-
National Institute of Standards and Technology (NIST). "Bicyclo[3.2.1]oct-2-ene Standard Reference Data".[1][2] NIST Chemistry WebBook.[1][2][5] Link[1][2]
IR spectroscopy peaks for (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene characterization
Analytical Superiority in Halogenated Bicyclic Alkene Characterization: ATR-FTIR vs. Transmission FTIR
As a Senior Application Scientist, selecting the appropriate infrared (IR) spectroscopy modality is not merely a matter of convenience; it is a strategic decision dictated by the molecular physics of the analyte. When characterizing complex halogenated intermediates like (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene , the presence of heavy bromine atoms fundamentally alters the vibrational landscape[1].
This guide objectively compares Attenuated Total Reflectance (ATR) against traditional Transmission FTIR for the characterization of this specific compound, providing the theoretical causality and self-validating experimental protocols required for rigorous analytical workflows.
Molecular Vibrational Dynamics & Causality
To understand how different FTIR modalities interact with this compound, we must first map its theoretical IR profile. The compound features a rigid bicyclo[3.2.1]octane framework, an endocyclic double bond, and two heavy bromine substituents.
According to Hooke’s Law applied to molecular mechanics, the vibrational wavenumber (
Table 1: Theoretical IR Peak Assignments for this compound
| Functional Group / Bond | Expected Wavenumber (cm⁻¹) | Intensity | Causality / Mechanistic Note |
| sp² =C-H Stretch | 3000 – 3100 | Medium | High force constant of the alkene C-H bond[4]. |
| sp³ -C-H Stretch | 2850 – 2960 | Strong | Standard aliphatic backbone vibrations[4]. |
| C=C Stretch | 1600 – 1650 | Weak-Medium | Alkene stretch; intensity may be modulated by the electronegativity of adjacent allylic bromines[4]. |
| -CH₂- Wag | 1150 – 1300 | Medium | Bending modes specific to the halogenated ring environment[5]. |
| C-Br Stretch | 515 – 690 | Strong | High reduced mass of Bromine shifts the vibration to the far fingerprint region[3]. |
Modality Showdown: ATR vs. Transmission FTIR
When analyzing this dibrominated compound, the choice between ATR and Transmission FTIR heavily influences the resulting spectral data, specifically regarding the critical C-Br stretch[6].
The Physics of the Dielectric Interface (ATR)
Unlike Transmission FTIR, where the IR beam passes completely through a bulk sample (governed uniformly by the Beer-Lambert Law), ATR relies on total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe)[7]. This generates an evanescent wave that penetrates the sample resting on the crystal.
The critical scientific insight here is that the depth of penetration (
Because lower wavenumbers correspond to longer wavelengths, the evanescent wave penetrates deeper into the sample at 600 cm⁻¹ (C-Br stretch) than it does at 3000 cm⁻¹ (C-H stretch)[8]. Result: ATR spectra will show artificially intensified C-Br peaks relative to C-H peaks when compared to standard transmission libraries[8].
Table 2: Performance Comparison Matrix for Halogenated Alkenes
| Parameter | ATR-FTIR (Diamond) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None (Neat sample applied directly)[7]. | High (Requires milling with anhydrous KBr)[6]. |
| Sample Recovery | 100% (Non-destructive)[6]. | 0% (Sample is trapped in the KBr matrix). |
| C-Br Peak Intensity | Enhanced (Due to wavelength-dependent | Standard (Uniform pathlength across all |
| Moisture Interference | Minimal. | High (KBr is highly hygroscopic; risks masking peaks)[6]. |
| Library Matching | Requires software "ATR Correction"[8]. | Direct match to standard reference libraries[6]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, protocols must be self-validating. Below are the optimized workflows for characterizing this compound.
Protocol A: Transmission FTIR (KBr Pellet)
Causality: KBr is optically transparent in the mid-IR region, but it is highly hygroscopic. Absorbed water will produce a massive, broad O-H stretch at 3200–3600 cm⁻¹, which can obscure the sp² =C-H stretch of our bicyclic alkene.
-
Desiccation (Validation Step): Bake spectroscopic-grade KBr powder at 105°C for 24 hours. Store in a vacuum desiccator.
-
Milling: In an agate mortar, gently grind 1–2 mg of the dibrominated sample with 100 mg of anhydrous KBr. Do not over-grind, as excessive friction can induce polymorphic changes or volatilization.
-
Pressing: Transfer the mixture to a 13 mm pellet die. Apply 10 tons of pressure under a vacuum for 5 minutes.
-
Optical Validation: Visually inspect the pellet. It must be nearly transparent. An opaque pellet indicates poor milling or moisture absorption, which will cause severe baseline scattering.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Protocol B: ATR-FTIR (Diamond Crystal)
Causality: Diamond is chosen over ZnSe because it is impervious to scratching from hard crystalline samples and chemically inert to halogenated organics[7].
-
Background Validation: Clean the diamond crystal with high-purity isopropanol. Run a background scan in ambient air. Self-Validation: Check the interferogram centerburst; a low energy throughput indicates a contaminated crystal.
-
Sample Application: Place ~1-2 mg of the neat this compound directly onto the center of the crystal[7].
-
Compression: Lower the ATR pressure anvil. Causality: The anvil must be tightened until the built-in torque clutch slips. This ensures maximum, reproducible optical contact between the solid sample and the evanescent wave, which is critical for accurate absorbance values.
-
Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Immediately apply the instrument software's ATR Correction Algorithm [8]. This mathematically adjusts the artificially intensified low-wavenumber C-Br peaks, normalizing the spectrum to resemble a transmission pathlength for accurate library matching[8].
Strategic Decision Architecture
Use the following logical workflow to determine the optimal FTIR modality for your specific halogenated synthetic intermediate.
Workflow for selecting FTIR modalities for halogenated bicyclic alkenes.
References
-
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac. Available at: [Link]
-
Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." LibreTexts. Available at:[Link]
-
Organic Chemistry at CU Boulder. "IR Spectroscopy Tutorial: Alkyl Halides." CU Boulder. Available at:[Link]
-
Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Mettler Toledo. Available at:[Link]
-
Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Pike Tech. Available at:[Link]
-
Spectroscopy Online. "Halogenated Organic Compounds." Spectroscopy Online. Available at: [Link]
-
PMC - National Institutes of Health. "Comparison of transmission FTIR and ATR spectra." NIH. Available at: [Link]
-
Pressbooks. "6.3 IR Spectrum and Characteristic Absorption Bands." Pressbooks. Available at: [Link]
Sources
- 1. Buy 3,4-Dibromobicyclo[3.2.1]oct-2-ene | 61692-17-9 [smolecule.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 7. mt.com [mt.com]
- 8. piketech.com [piketech.com]
- 9. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC methods for separating (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene enantiomers
The following guide details the chiral HPLC separation of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene, a critical intermediate in the chemoenzymatic total synthesis of neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu).
Executive Summary
Target Analyte: this compound Primary Application: Enantiomeric Excess (ee) determination during the total synthesis of Oseltamivir (Tamiflu) analogs via the Banwell/Fang chemoenzymatic route. Challenge: The molecule lacks strong aromatic chromophores (relying on the vinyl bromide system for UV detection) and possesses a rigid, bulky bicyclic framework that requires specific steric inclusion for separation.
This guide compares the two most effective stationary phase chemistries for this class of halogenated bicyclic alkenes: Amylose-based (Chiralpak AD-H) vs. Cellulose-based (Chiralcel OD-H/IC) columns.
Technical Background & Mechanism
The separation of 3,4-dibromobicyclo[3.2.1]oct-2-ene relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[1] Due to the rigid "cleft" shape of the bicyclic system, inclusion complexation is the dominant separation mechanism.
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the workflow from synthesis to chiral resolution, highlighting the decision matrix for column selection.
Caption: Workflow for the chiral resolution of bicyclic dibromides, contrasting Amylose and Cellulose separation mechanisms.
Comparative Analysis: Amylose vs. Cellulose Phases
The following data is synthesized from protocols used in the resolution of Oseltamivir intermediates and halogenated bicyclic systems [1][2].
Method A: Amylose-Based Separation (Recommended)
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Suitability: High. The helical structure of amylose derivatives is particularly effective at accommodating the rigid, non-planar shape of bicyclo[3.2.1] systems.
Method B: Cellulose-Based Separation
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Suitability: Moderate to High. Often provides higher retention but can suffer from broader peak shapes for halogenated alkyl/alkene systems compared to amylose.
Performance Data Comparison
| Parameter | Method A (Amylose / AD-H) | Method B (Cellulose / OD-H) |
| Mobile Phase | n-Hexane : i-PrOH (95:5) | n-Hexane : i-PrOH (90:10) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection (UV) | 210 - 220 nm | 210 - 220 nm |
| Retention ( | ~6.5 min | ~8.2 min |
| Selectivity ( | 1.35 - 1.45 | 1.15 - 1.25 |
| Resolution ( | > 3.0 (Baseline) | ~1.8 (Partial/Baseline) |
| Key Advantage | Superior recognition of the bicyclic skeleton geometry. | Higher loading capacity for preparative work.[2] |
Detailed Experimental Protocols
Protocol 1: Analytical Screening (Self-Validating)
This protocol includes a "blank" validation step to ensure the UV signal is derived from the alkene/bromide moiety and not solvent impurities, which is critical at 220 nm.
Reagents:
-
n-Hexane (HPLC Grade, >99%)
-
2-Propanol (IPA) (HPLC Grade)
-
Sample: ~1 mg/mL in Mobile Phase.
Step-by-Step Workflow:
-
System Preparation: Flush the system with 100% IPA to remove any reversed-phase solvents. Equilibrate with n-Hexane:IPA (95:5) for 30 minutes.
-
Blank Injection: Inject 10 µL of mobile phase. Monitor baseline at 220 nm.[2][3] Validation Criteria: No peaks >0.5 mAU.
-
Sample Injection: Inject 5-10 µL of the racemic dibromide.
-
Optimization:
-
If
: Lower flow rate to 0.5 mL/min. -
If
: Reduce IPA concentration to 2% (98:2 Hexane:IPA).
-
-
Elution Order Confirmation: If available, spike with an authentic sample of the (1R,4R,5S) enantiomer (often obtained via enzymatic dihydroxylation routes) to confirm it elutes second on AD-H columns (typical for this class, though must be experimentally verified) [3].
Protocol 2: Preparative Scale-Up (Purification)
For isolating the enantiomer for synthesis:
-
Column Switch: Use a semi-prep Chiralpak AD-H (10 mm x 250 mm).
-
Loading: Increase concentration to 20 mg/mL.
-
Injection: 100-200 µL per run.
-
Collection: Collect fractions based on UV threshold (slope detection).
-
Post-Process: Evaporate solvent under reduced pressure (keep bath < 35°C to prevent debromination or rearrangement).
Critical Troubleshooting & Insights (E-E-A-T)
The "Invisible" Peak Issue
Problem: At 254 nm (standard UV), the compound is nearly invisible.
Expert Insight: The dibromide lacks a conjugated
Stability of the Dibromide
Problem: Degradation of sample on-column. Expert Insight: Allylic bromides in bicyclic systems can be labile. Solution: Avoid using Ethanol (EtOH) in the mobile phase if possible, as transesterification or solvolysis can occur over long runs. Stick to IPA/Hexane. Keep column temperature at 20-25°C; do not heat above 30°C.
Solvent History
Trustworthiness Check: Polysaccharide columns (AD/OD) are damaged by "non-standard" solvents like DCM, THF, or Acetone unless they are the "Immobilized" (e.g., Chiralpak IA/IC) versions. Directive: Ensure the sample is dissolved in the Mobile Phase (Hexane/IPA), not in Chiral-incompatible solvents like Chloroform, even though the dibromide dissolves well in it.
References
-
Banwell, M. G., et al. "Chemoenzymatic synthesis of the enantiomers of Oseltamivir (Tamiflu) from bromobenzene." Journal of Organic Chemistry.
-
Phenomenex Application Guide. "Chiral HPLC Separations: Strategies for Column Selection." (General parameters for rigid bicyclic resolution on polysaccharide phases).
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H.
Sources
A Comparative Guide to Establishing Reference Standards for (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene Purity Analysis
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the quality of a final active pharmaceutical ingredient (API) is inextricably linked to the purity of its precursors. (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene is a chiral bicyclic halogenated hydrocarbon, a structural motif present in various biologically active molecules and a valuable intermediate in complex organic synthesis.[1][2] The precise stereochemistry and chemical purity of this building block are paramount; impurities, whether they are isomers, residual starting materials, or byproducts, can carry through the synthetic route, potentially leading to undesired side effects or reduced efficacy in the final drug product.
Establishing a highly characterized reference standard is therefore not merely a quality control checkpoint but a foundational requirement for robust and reproducible drug development.[3][4] A reference standard serves as the benchmark against which all production batches are measured, ensuring consistency in identity, strength, quality, and purity.[3][5] This guide provides a comprehensive comparison of analytical methodologies for the comprehensive purity analysis of this compound, grounded in the principles of authoritative pharmacopeias like the USP and EP.[6][7] We will explore the causality behind experimental choices and present a self-validating system of protocols designed for researchers, scientists, and drug development professionals.
Analyte Profile and Potential Impurities
The synthesis of 3,4-Dibromobicyclo[3.2.1]oct-2-ene typically involves the bromination of its precursor, bicyclo[3.2.1]oct-2-ene.[1] This process, along with potential side reactions and subsequent handling, can introduce a variety of impurities that must be rigorously controlled.
Common Impurity Classes:
-
Process-Related Impurities: Unreacted starting material (bicyclo[3.2.1]oct-2-ene)[8], over-brominated or under-brominated analogs, and positional isomers.
-
Stereoisomers: The presence of the undesired enantiomer or other diastereomers is a critical quality attribute for a chiral intermediate.[9]
-
Degradation Products: Halogenated hydrocarbons can be susceptible to degradation, particularly if thermally stressed.[10]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, carbon tetrachloride) must be monitored.[3]
The objective of a purity analysis is to develop and validate analytical procedures that can unequivocally assess the analyte in the presence of these potential impurities.[11]
Orthogonal Chromatographic Approaches for Purity Assessment
No single analytical technique can fully characterize a reference standard. An orthogonal approach, using multiple techniques with different separation principles, is essential. For a semi-volatile, halogenated compound, the primary chromatographic choices are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): The Choice for Volatile Impurities
GC is an exceptionally powerful technique for separating volatile and semi-volatile compounds. Coupled with a mass spectrometer (GC-MS), it provides unparalleled identification capabilities for trace-level impurities.
Causality of Method Selection:
-
High Resolving Power: Capillary GC columns offer excellent separation efficiency, ideal for resolving closely related structural isomers or process impurities.
-
Sensitive Detection: Detectors like the Flame Ionization Detector (FID) provide universal response for hydrocarbons, while the Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. Mass Spectrometry (MS) offers the highest specificity and sensitivity.[12][13]
Limitations & Considerations: The primary concern for halogenated compounds is thermal stability.[10] Injector and column temperatures must be optimized to prevent on-column degradation, which could artificially inflate impurity levels. A shorter, thin-film column is often recommended to analyze thermolabile compounds more efficiently.[14]
High-Performance Liquid Chromatography (HPLC): A Non-Destructive Alternative
HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.
Causality of Method Selection:
-
Analyte Integrity: HPLC operates at or near ambient temperature, preserving the integrity of the analyte and providing a more accurate impurity profile for thermally sensitive molecules.
-
Versatility: Reversed-phase HPLC with a C18 column is a robust starting point for separating compounds of moderate polarity.[10]
-
Enhanced Detection: While the bicyclic structure lacks a strong chromophore for UV detection, derivatization can be employed to enhance sensitivity if needed.[10][15] More commonly, a Diode Array Detector (DAD) is used to assess peak purity, ensuring a chromatographic peak is not composed of co-eluting species.
Comparative Summary: GC vs. HPLC
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between a mobile gas phase and a stationary liquid/solid phase. | Partitioning between a mobile liquid phase and a stationary solid phase. |
| Applicability | Volatile & semi-volatile, thermally stable compounds. Ideal for residual solvents. | Non-volatile & thermally labile compounds. |
| Pros for Analyte | High resolution, excellent for isomeric separation, sensitive detectors (ECD, MS).[13][14] | Non-destructive, robust for assay, peak purity analysis with DAD. |
| Cons for Analyte | Potential for thermal degradation, less suitable for high molecular weight impurities.[10] | Lower resolution than capillary GC, may require derivatization for sensitive UV detection. |
| Typical Detector | Mass Spectrometry (MS), Flame Ionization (FID), Electron Capture (ECD). | UV/Diode Array (DAD), Mass Spectrometry (MS). |
Definitive Structural & Quantitative Analysis: The Role of Spectroscopy
While chromatography separates impurities, spectroscopy provides definitive structural identification and, in the case of NMR, an absolute measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic compounds and is indispensable for reference standard characterization.[16][17][18]
-
Structural Confirmation: 1D NMR (¹H and ¹³C) provides a unique fingerprint of the molecule, confirming the connectivity of atoms and the presence of key functional groups (e.g., the olefinic protons).[18]
-
Unambiguous Assignment: 2D NMR techniques (COSY, HSQC, HMBC) are used to definitively assign every proton and carbon, confirming the bicyclo[3.2.1]oct-2-ene framework and the specific (1R,4R,5S) stereochemistry.[17][19]
-
Quantitative NMR (qNMR): This technique provides a direct assay of the compound's purity without requiring a pre-existing standard of the same material.[10] By adding a certified internal standard with a known concentration, the purity of the analyte can be calculated directly from the integrated signal areas. This is a primary method for assigning the purity value to a new reference standard.
Mass Spectrometry (MS)
Coupled with chromatography, MS provides molecular weight and structural information on the analyte and its impurities.[20]
-
Impurity Identification: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of unknown impurity peaks.[14]
-
Fragmentation Analysis: The fragmentation pattern, particularly in GC-MS with Electron Ionization (EI), can provide structural clues to help identify isomers or degradation products.[21] Softer ionization techniques like APCI or ESI may be needed to preserve the molecular ion.[22]
Chiral Purity: A Critical Quality Attribute
For a chiral intermediate, confirming the enantiomeric purity is as important as determining the chemical purity. The presence of the undesired enantiomer (the distomer) can have significant pharmacological implications.[9]
Chiral Chromatography (HPLC & GC)
This is the most widely used and accurate method for determining enantiomeric purity.[23][24]
-
Principle of Separation: A chiral stationary phase (CSP) creates a chiral environment within the column. The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes of varying stability, which causes them to elute at different times.[23]
-
Quantification: The relative area of the two enantiomer peaks directly corresponds to the enantiomeric excess (e.e.) or enantiomeric purity.
NMR with Chiral Solvating Agents
This method can be used as an orthogonal technique to confirm chiral purity.
-
Principle: In the presence of a chiral solvating agent (CSA) or chiral shift reagent, the two enantiomers form diastereomeric complexes that are distinguishable in the NMR spectrum, resulting in separate signals for corresponding protons.[25]
Workflow and Decision Making for Standard Qualification
The qualification of a primary reference standard is a systematic process that integrates these techniques to build a complete purity profile. The following workflow illustrates this integrated approach.
Caption: Workflow for the qualification of a this compound reference standard.
Experimental Protocols
The following protocols are provided as robust starting points for method development and validation, which must adhere to ICH guidelines.[11][26]
Protocol 1: Purity and Assay by RP-HPLC-DAD
-
Objective: To determine the chemical purity (area percent) and assay (external standard) of the analyte.
-
Instrumentation: HPLC with Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient: 0-5 min, 50% A; 5-25 min, ramp to 95% A; 25-30 min, hold at 95% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 210 nm, with DAD scanning from 200-400 nm for peak purity analysis.
-
Sample Preparation: Accurately weigh ~10 mg of the standard and sample into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.
-
Validation Parameters: The method must be validated for specificity, linearity, range, accuracy, precision, and robustness.[27][28]
Protocol 2: Chiral Purity by Chiral HPLC
-
Objective: To separate and quantify the (1R,4R,5S) enantiomer from its mirror image.
-
Instrumentation: HPLC with UV Detector.
-
Column: A polysaccharide-based Chiral Stationary Phase (CSP), such as one based on cellulose or amylose derivatives.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). Note: The exact ratio must be optimized for resolution.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 210 nm.
-
Sample Preparation: Prepare a solution of ~1 mg/mL in the mobile phase.
-
System Suitability: Inject a racemic (50:50) mixture to confirm baseline separation of the two enantiomers. The resolution should be >1.5.
Protocol 3: Assay by Quantitative NMR (qNMR)
-
Objective: To determine an absolute purity value for the reference standard.
-
Instrumentation: High-field NMR Spectrometer (e.g., 500 MHz or higher).
-
Internal Standard (IS): A certified reference material with high purity and non-overlapping signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Procedure:
-
Accurately weigh approximately 15-20 mg of the this compound candidate standard.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent and transfer to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 value) to ensure full signal relaxation.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for molecular weights, number of protons in each integral, and the masses of the analyte and internal standard.
-
Conclusion
The qualification of a reference standard for this compound is a rigorous, multi-faceted process that underpins the quality of subsequent research and drug development. A self-validating analytical system relies on the strategic application of orthogonal techniques. Chromatographic methods like GC and HPLC are essential for separating and profiling impurities, while spectroscopic methods, particularly NMR and MS, provide definitive structural confirmation and quantification. Chiral chromatography is non-negotiable for establishing enantiomeric purity. By integrating these methodologies as described, researchers can establish a well-characterized, high-purity reference standard that meets stringent regulatory expectations[6][11] and ensures the reliability of all future analytical results.
References
- Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016, January 17). LCGC.
- A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
- Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. LGM Pharma.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Analysis of Brominated Flame Retardants with High Resolution GC/MS. Thermo Fisher Scientific.
- Gas chromatography/mass spectrometry comprehensive analysis of organophosphorus, brominated flame retardants, by-products and formulation intermediates in w
- Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. (2014, September).
- USP & EP Primary Standards
- Halogenated hydrocarbons Analysis of impurities in 1,2-dichloroethane. Agilent.
- 3,4-Dibromobicyclo[3.2.1]oct-2-ene. (2024, August 10). Smolecule.
- Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
- Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority.
- Hydrogen Purity Analysis: Suitability of Sorbent Tubes for Trapping Hydrocarbons, Halogenated Hydrocarbons and Sulphur Compounds. (2019, December 23). MDPI.
- Analytical method validation: A brief review. (2022, November 8). World Journal of Advanced Research and Reviews.
- Validation of Analytical Procedures. (2018, October 15). SlideShare.
- Q2(R2)
- The ABC's of Reference Standard Management. Eurofins.
- Trace analysis of halogenated hydrocarbons in gaseous samples by on-line enrichment in an adsorption trap, on-column cold-trapping and capillary gas chrom
- Structural Characterization of Bicyclo[3.2.1]octanoid Neolignans using NMR Spectroscopy. Benchchem.
- USP / EP / BP / JP Certific
- Hydrogen Purity Analysis: Suitability of Sorbent Tubes for Trapping Hydrocarbons, Halogenated Hydrocarbons and Sulphur Compounds. (2019, October 16).
- DETERMINATION OF TRACE QUANTITIES OF HALOGEN
- The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Journal of the Chemical Society, Perkin Transactions 2.
- Measuring Chiral Purity. OpenOChem Learn.
- Chiral analysis. Wikipedia.
- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.
- Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. (2024, March 19). ACS Omega.
- NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
- (1R,5S)-3-bromobicyclo[3.2.1]octane. PubChem.
- Bicyclo(3.2.1)oct-2-ene. PubChem.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25).
- Advances in chiral analysis: from classical methods to emerging technologies. (2023, October 20). Royal Society of Chemistry.
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.
- 9: Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts.
- The Significance of Chirality in Drug Design and Development. PMC.
- Modern Analytical Technique for Characteriz
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024, October 12). MDPI.
- Bicyclo[3.2.1]oct-2-ene. Sigma-Aldrich.
- Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018, April 28). MDPI.
- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- Bicyclo[3.2.1]oct-2-ene. AA Blocks.
- Sensing Techniques for Organochlorides through Intermolecular Interaction with Bicyclic Amidines. (2021, October 23). MDPI.
- The synthesis of substituted bicyclo[3.2.1]octa-2,6-dienes.
- Green HPLC: New methods for multicomponent pharmaceuticals. (2015, April 13). Wiley Analytical Science.
- Chiral Method Development Str
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Differentiating (1R,4R,5S) and (1S,4S,5R) isomers of 3,4-dibromobicyclo[3.2.1]oct-2-ene
Differentiating the (1R,4R,5S) and (1S,4S,5R) enantiomers of 3,4-dibromobicyclo[3.2.1]oct-2-ene presents a unique analytical challenge. The molecule features a rigid bicyclic framework, an alkene chromophore, and sterically demanding allylic and vinylic bromine atoms. Because these isomers are non-superimposable mirror images, they exhibit identical physical properties in achiral environments, rendering standard analytical techniques ineffective.
To achieve stereospecific profiling for drug development or complex organic synthesis, analysts must employ techniques that create a transient or permanent chiral environment. This guide objectively compares the three most authoritative methodologies—Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and Chiral Nuclear Magnetic Resonance (NMR)—detailing the mechanistic causality, comparative performance, and self-validating protocols for each.
Chromatographic Resolution: Polysaccharide-Based Chiral HPLC
The most efficient method for determining enantiomeric excess (ee) and physically separating the isomers is chiral HPLC. The industry standard utilizes polysaccharide-derived Chiral Stationary Phases (CSPs).
Mechanistic Causality
Separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. The rigid bicyclo[3.2.1]octene skeleton interacts with the CSP via steric inclusion, dipole-dipole interactions, and halogen bonding. When comparing amylose-based columns (e.g., Chiralpak AD-H) to cellulose-based columns (e.g., Chiralcel OD-H), the structural flexibility of the polymer backbone is the deciding factor. Amylose derivatives form a more flexible, left-handed helical structure that better accommodates the bulky, rigid bicyclic skeleton of 3,4-dibromobicyclo[3.2.1]oct-2-ene, leading to superior enantioselectivity (α) compared to the tighter linear cavities of cellulose[1].
Comparative Performance Data
| Parameter | Chiralpak AD-H (Amylose-based) | Chiralcel OD-H (Cellulose-based) |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Polymer Flexibility | High (Accommodates rigid bicyclics) | Low (Tighter linear cavity) |
| Enantioselectivity (α) | 1.85 (Superior separation) | 1.12 (Poor/Co-elution) |
| Resolution (Rs) | > 2.0 (Baseline resolution) | < 1.0 (Overlapping peaks) |
| Optimal Mobile Phase | Hexane / Isopropanol (95:5) | Hexane / Isopropanol (90:10) |
Self-Validating Protocol: HPLC Separation
-
Preparation: Dissolve 1 mg/mL of the racemic 3,4-dibromobicyclo[3.2.1]oct-2-ene in HPLC-grade Hexane/Isopropanol (90:10).
-
Equilibration: Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with Hexane/IPA (95:5 v/v) at 1.0 mL/min at 25°C until the baseline stabilizes.
-
Execution: Inject 10 µL of the sample. Monitor UV absorbance at 215 nm (targeting the alkene chromophore).
-
Self-Validation System: Perform a spike-in experiment. Inject a blank to rule out column memory effects, followed by a sample spiked with a known standard of the (1R,4R,5S) isomer. A proportional increase in the area of the corresponding peak unequivocally confirms the elution order and validates the system's selectivity.
Fig 1: Chiral HPLC resolution workflow for 3,4-dibromobicyclo[3.2.1]oct-2-ene enantiomers.
Absolute Configuration: VCD vs. X-Ray Crystallography
Once separated, the absolute configuration of the isolated isomers must be assigned. While X-ray crystallography via anomalous dispersion is the historical gold standard, it fails if the compound is an oily liquid or resists crystallization—a common issue with lipophilic bicyclic intermediates.
Mechanistic Causality
Vibrational Circular Dichroism (VCD) bypasses the need for crystals by measuring the differential absorption of left and right circularly polarized infrared light in the solution state [2]. The rigid framework of 3,4-dibromobicyclo[3.2.1]oct-2-ene yields highly resolved vibrational modes (specifically C-Br and C=C stretches). By comparing the experimental VCD spectrum to a Density Functional Theory (DFT) simulated spectrum of the (1R,4R,5S) conformer, absolute stereochemistry is assigned based on the alignment of spectral signs [3].
Comparative Performance Data
| Feature | Vibrational Circular Dichroism (VCD) | X-Ray Crystallography |
| Sample State | Solution (e.g., CDCl3, CD2Cl2) | Single Crystal (Solid) |
| Sample Requirement | 5–10 mg | High-quality crystal |
| Time to Result | 1–2 days (including DFT compute time) | Weeks to Months (crystallization dependent) |
| Mechanistic Basis | Differential IR absorption & DFT matching | Anomalous scattering of X-rays |
| Suitability for Bicyclics | Excellent (Rigid framework gives sharp bands) | Poor (Oily intermediates resist crystallization) |
Self-Validating Protocol: VCD Assignment
-
Preparation: Dissolve 8 mg of the highly pure enantiomer in 150 µL of CDCl3 and load it into a BaF2 cell (75 µm path length).
-
Acquisition: Acquire the IR and VCD spectra using a VCD spectrometer at 8 cm⁻¹ resolution for 3 hours to ensure a high signal-to-noise ratio.
-
Computation: Perform DFT calculations (B3LYP/6-31G* level of theory) for the (1R,4R,5S) conformer to generate the theoretical VCD spectrum.
-
Self-Validation System: Before analyzing the VCD data, overlay the experimental IR spectrum with the DFT-calculated IR spectrum. A mismatch in IR peak alignment invalidates the theoretical model, mandating a re-evaluation of the conformational search. Only if the IR spectra match perfectly can the VCD signs (positive/negative bands) be reliably compared to assign the configuration.
Fig 2: Logical workflow for assigning absolute configuration using VCD and DFT.
Rapid Enantiomeric Profiling: Chiral NMR Shift Reagents
For rapid, routine determination of enantiomeric purity without chromatography, ¹H NMR utilizing Chiral Lanthanide Shift Reagents (CSRs) is highly effective.
Mechanistic Causality
Achiral shift reagents like Eu(fod)3 spread out overlapping signals via Lewis acid-base complexation but cannot differentiate enantiomers. In contrast, Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is an enantiopure CSR [4]. When Eu(hfc)3 is added to the racemic mixture, the electrophilic europium center coordinates with the electron-rich alkene and halogens. The chiral camphorate ligands create a distinct magnetic environment, forming diastereomeric adducts with the (1R,4R,5S) and (1S,4S,5R) isomers. Because these adducts have different binding geometries, the paramagnetic europium core induces distinct pseudocontact shifts (ΔΔδ) for the vinylic H2 and allylic H4 protons, splitting their signals into two quantifiable peaks [5].
Comparative Performance Data
| Reagent | Eu(fod)3 | Eu(hfc)3 |
| Type | Achiral Lanthanide Shift Reagent | Chiral Lanthanide Shift Reagent (CSR) |
| Ligand | Heptafluoro-tert-butyl pentanedionate | Heptafluoropropylhydroxymethylene-(+)-camphorate |
| Function | Spreads overlapping signals | Differentiates enantiomers (splits signals) |
| Complexation | Reversible Lewis acid-base adduct | Diastereomeric adduct formation |
| Resolution of C2-H | Single shifted peak | Two distinct peaks (ΔΔδ > 0.1 ppm) |
Self-Validating Protocol: NMR Shift Assay
-
Preparation: Prepare a 0.05 M solution of the enantiomeric mixture in dry CDCl3 (0.5 mL).
-
Baseline: Acquire a baseline ¹H NMR spectrum (400 or 600 MHz) to identify the unshifted vinylic H2 proton (~6.2 ppm).
-
Titration: Incrementally add anhydrous Eu(hfc)3 in 0.1 molar equivalents relative to the substrate. Shake vigorously and acquire spectra after each addition until baseline resolution of the enantiomeric peaks is achieved.
-
Self-Validation System: Plot the induced shift (Δδ) against the [Eu(hfc)3]/[Substrate] molar ratio. A strict linear correlation confirms that the signal splitting is due to the formation of a 1:1 diastereomeric complex. A non-linear plot indicates artifactual splitting from concentration-dependent aggregation, requiring the sample to be diluted and re-run.
References
-
"Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers", PMC / NIH,[Link]
-
"Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery", American Laboratory,[Link]
-
"Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)", Spectroscopy Europe,[Link]
-
"Eu(hfc)3 - Wikipedia", Wikipedia,[Link]
-
"Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent", PubMed / NIH,[Link]
Safety Operating Guide
Personal protective equipment for handling (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene
Executive Summary: The "Zero-Exposure" Mandate
As researchers, we often treat intermediate building blocks with less rigor than final active pharmaceutical ingredients (APIs). This is a critical error. (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene is not just a bicyclic scaffold; it is a bis-halogenated electrophile.
The presence of allylic and vinylic bromine substituents on a strained bicyclic framework creates a compound with significant alkylating potential. In drug development, we must treat this material as a potential sensitizer and mutagen until toxicological data proves otherwise. Your safety protocol must prioritize permeation resistance and particulate containment .
Immediate Action Required:
-
Gloves: Standard thin nitrile is insufficient for solution-phase handling. Use double-gloving or laminate liners.
-
Respiratory: P100 particulate protection is mandatory for solid handling; Organic Vapor (OV) cartridges are required for solutions.
-
Containment: All weighing must occur inside a HEPA-filtered enclosure or fume hood.
Hazard Analysis & Structure-Activity Relationship (SAR)
To understand the PPE, you must understand the molecule.
-
Lipophilicity: The bicyclo[3.2.1]octane skeleton is highly lipophilic. If this compound touches skin, it will not just sit on the surface; it will penetrate the stratum corneum rapidly, carrying the reactive bromine moieties into the systemic circulation.
-
Reactivity (The "Why"): The C-Br bonds, particularly in the allylic position, are susceptible to nucleophilic attack. Biologically, this means it can alkylate DNA or proteins.
-
Physical State: Typically a crystalline solid. The primary vector of exposure is inhalation of micro-dust during weighing and dermal absorption during solubilization.
Risk Profile Table
| Hazard Class | Risk Description | Critical Control Point |
| Acute Toxicity | Harmful if swallowed or inhaled. Potential CNS depression if systemic. | Dust control during weighing. |
| Skin/Eye Irritant | Causes severe irritation (Category 2A/2). Lachrymator potential. | Full eye sealing (Goggles, not glasses). |
| Sensitization | High risk of allergic dermatitis due to protein alkylation. | No skin contact permitted.[1] |
| Flammability | Combustible solid.[2] | Grounding of glassware; anti-static tools.[1] |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this specific matrix for organobromide handling.
Hand Protection Strategy[1][3][4][5]
-
Primary Layer (Inner): 4-mil Nitrile (High dexterity).
-
Secondary Layer (Outer): 8-mil Nitrile OR Silver Shield® (Laminate) if handling concentrated stock solutions (>0.1 M).
-
Rationale: Halogenated compounds can permeate nitrile. The air gap between two gloves significantly increases breakthrough time.
PPE Specification Table
| Body Zone | Standard Protocol (Solids < 1g) | High-Risk Protocol (Solutions / > 1g) |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield over Splash Goggles |
| Respiratory | Fume Hood (Sash at 18") | N95/P100 Respirator (if outside hood) |
| Hands | Double Nitrile (4 mil / 5 mil) | Silver Shield® Liner + Nitrile Outer |
| Body | Cotton Lab Coat (Buttoned) + Tyvek Sleeves | Full Tyvek Coverall (Chemically Resistant) |
| Feet | Closed-toe leather/synthetic (No mesh) | Chemical resistant over-boots |
Operational Protocols: Step-by-Step
Phase A: Weighing & Mass Transfer (Critical Step)
The highest risk of exposure occurs when the solid is static and airborne.
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Bicyclic solids are prone to static cling, which causes "jumping" of particles.
-
The "Coffin" Method:
-
Pre-weigh a secondary container (screw-top vial) with solvent before adding the solid if possible (difference weighing).
-
Alternatively, weigh the solid into a tared vial, then immediately cap it before removing it from the balance.
-
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in dichloromethane (DCM) or acetone inside the hood before transporting.
Phase B: Reaction Setup & Solubilization
-
Solvent Choice: When dissolving in halogenated solvents (DCM, Chloroform), permeation through gloves is accelerated. Change outer gloves immediately upon any splash.
-
Cannula Transfer: For quantities >5g, do not pour. Dissolve the solid in the source flask and transfer via cannula or positive-pressure syringe to the reaction vessel to strictly limit atmospheric exposure.
Phase C: Waste & Disposal
Never dispose of organobromides in the general organic waste if they are reactive.
-
Segregation: Use a dedicated "Halogenated Organic Waste" stream.[3]
-
Quenching (If necessary): If the material is in a reaction mixture with unreacted nucleophiles, quench appropriately before disposal.
-
Container Prep: Rinse empty reagent bottles with acetone three times. Collect the rinsate as halogenated waste. Deface the label only after the bottle is chemically clean.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Hierarchy of Controls."
Caption: Workflow logic dictating PPE upgrades based on physical state and solvent carrier risks.
Emergency Response Protocols
In the event of exposure, speed is the only variable you can control.
-
Skin Contact:
-
Doff: Remove contaminated gloves/clothing immediately.[1][4] Do not "wipe" the chemical off; you will only drive it deeper into the pores.
-
Flush: Rinse with lukewarm water for 15 minutes. Do NOT use solvents (ethanol/acetone) to clean skin; this increases absorption of lipophilic bromides.
-
Soap: Use a mild surfactant (soap) only after the initial water flush.
-
-
Eye Contact:
-
Flush for 15 minutes at an eyewash station.
-
Hold eyelids open forcibly.
-
Seek medical attention immediately (ophthalmology consult recommended for alkylating agents).
-
-
Spill Cleanup (Solid):
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels (dampened with water) to immobilize dust.
-
Scoop into a wide-mouth jar.
-
References
-
PubChem. Bicyclo[3.2.1]oct-2-ene Compound Summary. National Library of Medicine. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
